molecular formula C14H22N2O2 B1375148 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol CAS No. 1411704-52-3

1-(4-Amino-3-propoxyphenyl)piperidin-4-ol

Cat. No.: B1375148
CAS No.: 1411704-52-3
M. Wt: 250.34 g/mol
InChI Key: BHYAFYUUKPWFQI-UHFFFAOYSA-N
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Description

1-(4-Amino-3-propoxyphenyl)piperidin-4-ol is a chemical compound of interest in medicinal chemistry and pharmacological research, featuring a piperidin-4-ol scaffold. Piperidine and 4-hydroxypiperidine substructures are recognized as privileged building blocks in the design of bioactive molecules and are frequently investigated for their potential interactions with the central nervous system . For instance, compounds containing the 4-hydroxypiperidine moiety have been explored as non-imidazole histamine H3 receptor antagonists, which are relevant for research in neurological disorders, cognitive deficits, and obesity . The structure of this compound, which combines an aromatic amino group with a propxy chain and a piperidin-4-ol ring, suggests potential as a versatile intermediate for structure-activity relationship (SAR) studies. Researchers can utilize it in the synthesis of novel derivatives or as a structural analog for probing biological targets. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-amino-3-propoxyphenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-2-9-18-14-10-11(3-4-13(14)15)16-7-5-12(17)6-8-16/h3-4,10,12,17H,2,5-9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYAFYUUKPWFQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)N2CCC(CC2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Crystal structure of 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Characterization & Solid-State Profiling of 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol

Executive Summary

The compound 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol (CAS: 1411704-52-3) represents a critical "privileged scaffold" in modern medicinal chemistry.[1] Structurally, it combines a polar, hydrogen-bond-rich piperidin-4-ol core with a lipophilic, electron-donating


-aryl moiety.[1] This architecture is characteristic of high-affinity ligands for G-protein coupled receptors (GPCRs) and kinase inhibitors, serving as a versatile intermediate for diversely substituted pharmaceutical candidates.[1]

This technical guide provides a comprehensive framework for the structural profiling of this scaffold. Unlike a static data report, this document functions as a dynamic protocol for determining the crystal structure, analyzing solid-state behavior, and mitigating polymorphism risks during early-phase drug development.[1]

Molecular Architecture & Conformational Analysis

Before attempting crystallization, one must understand the theoretical low-energy conformations that dictate packing efficiency.[1] The molecule possesses three distinct zones of flexibility that influence its solid-state topology.

The Piperidine Core (The Anchor)

The piperidin-4-ol ring is the structural anchor.[1]

  • Conformation: The piperidine ring will almost exclusively adopt a chair conformation to minimize torsional strain.

  • C4-Hydroxyl Orientation: The hydroxyl group at position 4 faces a thermodynamic trade-off.[1]

    • Equatorial Preference: Sterically favored to avoid 1,3-diaxial interactions.[1]

    • Axial Preference: Possible only if stabilized by specific intramolecular hydrogen bonding, though less likely in this unconstrained system.

    • Prediction: The crystal structure will predominantly feature the equatorial -OH conformer.[1]

The -Aryl Linkage (The Hinge)

The nitrogen atom at position 1 is directly bonded to the phenyl ring (


-aryl piperidine).[1]
  • Electronic Effect: The lone pair on the piperidine nitrogen participates in

    
     conjugation with the phenyl ring.
    
  • Geometry: This conjugation forces the nitrogen into a near-planar (

    
    -like) geometry, reducing its basicity and hydrogen bond acceptor capability.[1] The phenyl ring and the mean plane of the piperidine nitrogen will likely be twisted (torsion angle 
    
    
    
    ) to relieve steric strain between the piperidine
    
    
    -protons and the phenyl ortho-protons.[1]
The 3-Propoxy/4-Amino Tail (The Interaction Domain)[1]
  • 4-Amino Group: Acts as a primary hydrogen bond donor (

    
    ).[1]
    
  • 3-Propoxy Chain: A flexible lipophilic tail.[1] In the crystal lattice, this chain will likely adopt an anti-periplanar (zigzag) conformation to maximize van der Waals packing, unless the lattice forces a gauche bend to fill void spaces.[1]

Crystallization Strategy & Protocol

Crystallizing 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol requires balancing its amphiphilic nature (polar -OH/-NH2 vs. lipophilic phenyl/propoxy).[1]

Solvent Selection Logic
  • Protics (MeOH, EtOH): Good solubility but high competition for hydrogen bonds. Use as the "Good Solvent."

  • Aprotics (Acetone, Acetonitrile): Weaker solvation of the -OH group, promoting self-association.[1]

  • Antisolvents (Hexane, Et2O): Essential for driving supersaturation of the lipophilic tail.

Recommended Workflow (Graphviz)

CrystallizationProtocol Start Raw Material (CAS 1411704-52-3) Solubility Solubility Screen (10 mg/mL) Start->Solubility Method_A Method A: Slow Evaporation Solubility->Method_A High Sol. Method_B Method B: Vapor Diffusion Solubility->Method_B Med Sol. Solvent_A EtOH / Acetone (1:1) Method_A->Solvent_A Solvent_B Inner: MeOH Outer: Et2O Method_B->Solvent_B Analysis Single Crystal XRD (Polarized Light Check) Solvent_A->Analysis Needles/Plates Solvent_B->Analysis Prisms

Figure 1: Decision matrix for the crystallization of amphiphilic aminopiperidine scaffolds.

Experimental Procedure
  • Vapor Diffusion (Optimal for X-ray Quality):

    • Dissolve 20 mg of the compound in 1.0 mL of Methanol (inner vial).

    • Place the open inner vial inside a larger sealed jar containing 5 mL of Diethyl Ether (antisolvent).

    • Allow to stand undisturbed at 4°C for 3-7 days. The slow diffusion of ether will gently lower solubility, promoting the growth of dense, prismatic crystals suitable for diffraction.[1]

  • Slow Evaporation:

    • Dissolve 20 mg in Ethanol/Acetone (1:1). Cover with parafilm and poke 3-5 pinholes.[1]

    • Store at room temperature. This often yields polymorph A (thermodynamically stable form).

Solid-State Characterization & Analysis

Once crystals are obtained, the following analytical hierarchy validates the structure.

X-Ray Diffraction (XRD) Expectations
  • Space Group: Given the lack of chirality in the synthesis (assuming racemate) and the presence of H-bond donors/acceptors, the compound will likely crystallize in a Centrosymmetric Space Group , most probably

    
      (Monoclinic) or 
    
    
    
    (Triclinic).[1]
  • Unit Cell Volume: For a molecule of MW ~250.34 g/mol , expect a unit cell volume (

    
    ) of approximately 1100–1300 ų  (assuming 
    
    
    
    ).
Hydrogen Bonding Network Topology

The crystal lattice will be held together by a specific network of interactions. We can predict the "Synthons" (supramolecular units) using Graphviz.

HBondNetwork cluster_lattice Predicted Lattice Motif Amine 4-NH2 Donor Amine->Amine N-H...N (Weak/Dimer) Hydroxyl 4-OH Donor/Acceptor Amine->Hydroxyl N-H...O (Strong) Hydroxyl->Hydroxyl O-H...O (Chain) Ether 3-Propoxy Acceptor Hydroxyl->Ether O-H...O (Medium) PiperidineN Piperidine N (Sterically Blocked) Motif 2D Sheets or Head-to-Tail Chains

Figure 2: Predicted Hydrogen Bond propensity. The Amine-Hydroxyl interaction is the primary vector for lattice stability.[1]

Implications for Drug Development

Polymorphism Risk

This molecule has high conformational freedom (propoxy chain) and multiple H-bond donors.[1] This creates a High Risk of Polymorphism .

  • Form I: Thermodynamic stable form (likely obtained from slow evaporation).

  • Form II: Kinetic form (likely obtained from rapid precipitation or crash cooling).

  • Action: Perform Differential Scanning Calorimetry (DSC). A sharp endotherm around 120-140°C (estimated melting point for this class) indicates a pure phase.[1] Multiple peaks indicate polymorph mixtures.

Salt Formation

The 4-amino group is weakly basic (aniline-like), but the piperidine nitrogen is deactivated.[1]

  • Acid Selection: Strong acids (HCl, Methanesulfonic acid) will protonate the 4-amino group first.[1]

  • Solubility: The HCl salt will significantly improve aqueous solubility compared to the free base, making it the preferred form for formulation.[1]

References

  • Chemical Identity & Supply

    • 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol (CAS 1411704-52-3).[1][2][3] Available from BLD Pharm and CymitQuimica.

    • Source:

  • Crystallographic Principles of Piperidines

    • Gilli, P., et al. (2009).[1] The Nature of the Hydrogen Bond. Oxford University Press. (General reference for H-bond strengths in aminols).

    • Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B.
  • Synthesis & Structural Analogs

    • Relevant synthetic pathways for 4-amino-piperidine scaffolds are discussed in: Organic & Biomolecular Chemistry, 2012, 10 , 5253.[1]

    • Source:

Disclaimer: This guide is based on theoretical structural chemistry principles applied to the specific CAS entity. Experimental verification via Single Crystal X-Ray Diffraction (SC-XRD) is required for definitive unit cell parameters.

Sources

A Technical Guide to Elucidating the Potential Mechanism of Action of 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: The compound 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol represents a novel chemical entity with potential therapeutic applications. Its structure combines a piperidin-4-ol scaffold, a common feature in centrally active drugs, with a 4-aminophenol derivative, reminiscent of analgesic and anti-inflammatory agents. This guide outlines a comprehensive, multi-tiered strategy to systematically investigate and determine the potential mechanism of action of this compound. The proposed workflow integrates in silico, in vitro, and cellular approaches to identify primary molecular targets, elucidate downstream signaling pathways, and characterize the compound's functional effects. This document serves as a technical roadmap for researchers aiming to profile the pharmacological activity of this and structurally related molecules.

Introduction and Structural Rationale

The pursuit of novel therapeutics necessitates a deep understanding of a compound's mechanism of action (MoA). The molecule 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol is a compelling candidate for investigation due to its hybrid structure, which suggests several plausible biological activities. A breakdown of its core components provides a logical starting point for hypothesis generation:

  • Piperidine Scaffold: The piperidine ring is a six-membered nitrogen-containing heterocycle that is a cornerstone of modern medicinal chemistry, often referred to as a "privileged scaffold".[1] Its presence in a vast array of clinically approved drugs highlights its importance.[1][2] Piperidine derivatives are known to act as anticancer agents, opioid receptor modulators, and CCR5 antagonists for HIV-1 entry.[1][3] The 4-hydroxy- and 4-amino- substitutions, in particular, are prevalent in compounds targeting the central nervous system (CNS) and have been explored for antifungal and antihistaminic activities.[4][5]

  • 4-Aminophenol Moiety: The 4-aminophenol component is structurally related to paracetamol (acetaminophen), a widely used analgesic and antipyretic.[6][7] The analgesic effects of paracetamol are partly mediated by its metabolite, AM404 (N-arachidonoylphenolamine), which acts on the transient receptor potential vanilloid 1 (TRPV1) receptor and inhibits cyclooxygenase (COX) enzymes.[8] Derivatives of 4-aminophenol have been synthesized and investigated for a range of biological activities, including antimicrobial, antidiabetic, and anticancer properties.[9]

Based on this structural analysis, 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol could potentially exhibit analgesic, anti-inflammatory, anticancer, or CNS-modulatory effects. The following sections detail a systematic approach to test these hypotheses.

Phase 1: Initial Target Screening and Validation

The initial phase focuses on broadly screening for potential molecular targets and validating initial hits. This involves a combination of computational and high-throughput experimental methods.

In Silico Target Prediction and Molecular Docking

Computational methods provide a rapid and cost-effective way to prioritize potential targets.

Experimental Protocol: Reverse Docking and Target Prediction

  • 3D Structure Generation: Generate a low-energy 3D conformation of 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol using computational chemistry software (e.g., ChemDraw, Avogadro).

  • Target Database Screening: Utilize reverse docking web servers (e.g., PharmMapper, SuperPred) to screen the compound against a comprehensive database of known protein structures. These tools identify potential binding targets based on pharmacophore similarity and binding site complementarity.

  • Prioritization of Targets: Analyze the docking scores and binding poses to prioritize a list of potential targets. Focus on targets that are consistent with the hypothesized biological activities (e.g., opioid receptors, COX enzymes, TRPV1, kinases, GPCRs).

  • Molecular Docking Simulation: For the top-ranked targets, perform detailed molecular docking studies using software like AutoDock Vina or Schrödinger's Glide. This will provide insights into the putative binding mode and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

In Vitro Broad-Panel Radioligand Binding and Enzyme Assays

Parallel to in silico studies, a broad biochemical screen is essential to identify interactions with a wide range of receptors, ion channels, and enzymes.

Experimental Protocol: Commercial Broad-Panel Screening

  • Compound Submission: Submit 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol to a contract research organization (CRO) that offers broad-panel screening services (e.g., Eurofins SafetyScreen, CEREP BioPrint).

  • Assay Panel Selection: Select a comprehensive panel that includes:

    • GPCRs: Opioid, dopamine, serotonin, adrenergic, and cannabinoid receptors.

    • Ion Channels: Sodium, potassium, and calcium channels.

    • Enzymes: COX-1, COX-2, various kinases, and proteases.

    • Transporters: Monoamine transporters (SERT, DAT, NET).

  • Data Analysis: The service will provide data on the percent inhibition or stimulation at a fixed concentration (typically 1-10 µM). Any significant "hits" (e.g., >50% inhibition) should be followed up with concentration-response studies to determine potency (Ki or IC50).

The following diagram illustrates the workflow for this initial target identification phase.

cluster_0 Phase 1: Target Identification Workflow A 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol B In Silico Screening (Reverse Docking) A->B C In Vitro Broad-Panel Screen (Radioligand Binding & Enzyme Assays) A->C D Prioritized List of Putative Targets B->D C->D E Concentration-Response Curves (Ki / IC50 Determination) D->E F Validated Molecular Target(s) E->F

Caption: Workflow for initial target identification and validation.

Phase 2: Elucidation of Downstream Signaling Pathways

Once a primary molecular target is validated, the next step is to understand how the compound modulates its function and the subsequent intracellular signaling events.

Functional Assays to Determine Mode of Action

It is crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator of its target.

Experimental Protocol: GPCR Functional Assays (Example)

Assuming the primary target is a G-protein coupled receptor (GPCR):

  • Cell Line Selection: Use a recombinant cell line (e.g., HEK293 or CHO) stably expressing the target GPCR.

  • Second Messenger Assays:

    • cAMP Assay: For Gs- or Gi-coupled receptors, measure changes in intracellular cyclic AMP levels using a commercial kit (e.g., HTRF, ELISA). Perform concentration-response curves for the compound alone (to test for agonism) and in the presence of a known agonist (to test for antagonism).

    • Calcium Flux Assay: For Gq-coupled receptors, measure intracellular calcium mobilization using a fluorescent calcium indicator (e.g., Fluo-4 AM) and a plate-based fluorometer.

  • Receptor Internalization Assay: Use microscopy or a high-content imaging system to visualize receptor internalization upon compound treatment, which is often a hallmark of agonist activity.

  • β-Arrestin Recruitment Assay: Employ an assay (e.g., BRET or FRET-based) to measure the recruitment of β-arrestin to the activated receptor, providing insights into potential biased agonism.

Western Blotting for Key Signaling Proteins

To confirm the activation or inhibition of downstream pathways, Western blotting can be used to measure the phosphorylation status of key signaling proteins.

Experimental Protocol: Western Blotting

  • Cell Treatment and Lysis: Treat the appropriate cell line with the compound at various concentrations and time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total forms of key downstream proteins (e.g., p-ERK/ERK, p-Akt/Akt, p-CREB/CREB).

  • Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) or a fluorescent dye for detection. Quantify the band intensities to determine the change in protein phosphorylation.

The following diagram illustrates a hypothetical signaling pathway that could be activated by the compound if it acts as a GPCR agonist.

cluster_1 Hypothetical GPCR Signaling Pathway Compound Compound Receptor GPCR Target Compound->Receptor Binds & Activates G_Protein G Protein (e.g., Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Modulates

Caption: Hypothetical Gs-coupled GPCR signaling cascade.

Phase 3: Cellular and Phenotypic Assays

The final phase involves characterizing the compound's effects in more complex, physiologically relevant systems to link the molecular mechanism to a functional outcome.

Cell-Based Phenotypic Assays

These assays are chosen based on the validated target and hypothesized therapeutic area.

  • For Analgesia/Anti-inflammatory Activity:

    • Neuronal Cell Models (e.g., SH-SY5Y, PC12): Measure changes in neuronal excitability, neurotransmitter release, or neurite outgrowth.

    • Macrophage Cell Lines (e.g., RAW 264.7): Pre-treat with the compound and then stimulate with lipopolysaccharide (LPS). Measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

  • For Anticancer Activity:

    • Cancer Cell Line Panel (e.g., NCI-60): Screen the compound against a panel of cancer cell lines from different tissues.

    • Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): Determine the IC50 for growth inhibition.

    • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase-3/7 activity): Investigate if the compound induces programmed cell death.

    • Cell Migration/Invasion Assays (e.g., Transwell assay): Assess the compound's effect on cancer cell metastasis.

Summary of Quantitative Data

All quantitative data from the described assays should be compiled and presented in a clear, tabular format for easy comparison.

Assay TypeTarget/Cell LineEndpointPotency MetricResult
Radioligand BindingOpioid Receptor Mu% Inhibition @ 10 µMKi (nM)TBD
Enzyme AssayCOX-2% Inhibition @ 10 µMIC50 (µM)TBD
Functional AssayHEK293-Target XcAMP AccumulationEC50 (nM)TBD
Cell ViabilityMCF-7 Breast CancerCell ProliferationGI50 (µM)TBD

TBD: To Be Determined

Conclusion and Future Directions

This guide provides a structured and logical framework for the comprehensive elucidation of the mechanism of action for 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol. By systematically progressing from broad, unbiased screening to detailed mechanistic and functional studies, researchers can build a robust pharmacological profile for this novel compound. Positive findings from this workflow would provide a strong rationale for advancing the compound into more complex preclinical models to evaluate its in vivo efficacy and safety, ultimately paving the way for its potential development as a therapeutic agent.

References

  • Melo, I., et al. (2021). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. [Link]

  • (2025). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. ResearchGate. [Link]

  • Lisovskaya, S. A., et al. (2025). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. PubMed. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. [Link]

  • (n.d.). 4-Aminophenol. Wikipedia. [Link]

  • (2023). Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • Shi, L., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

  • Lee, J., et al. (2020). Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B. Journal of Medicinal Chemistry. [Link]

  • (n.d.). Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors. National Institutes of Health. [Link]

  • (2024). Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

  • (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online. [Link]

  • Ballatore, C., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link]

  • Kumar, A., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. PubMed. [Link]

  • Krchnak, V., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

  • Adamska, A., et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. PubMed Central. [Link]

  • (2020). Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3- Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. MDPI. [Link]

  • (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers. [Link]

  • (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. [Link]

  • (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]

  • (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. Semantic Scholar. [Link]

  • (2025). Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. ResearchGate. [Link]

  • (2025). Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4 + FoxP3 + Regulatory T Cells in Experimental Acute Lung Injury. MDPI. [Link]

  • (2013). Piperidin-4-one: the potential pharmacophore. PubMed. [Link]

Sources

Physicochemical Properties of Substituted 4-Hydroxypiperidines: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Senior Scientists, and Drug Discovery Professionals. Focus: Structural dynamics, electronic properties, synthetic pathways, and pharmacophore integration.

Executive Summary: The Privileged Scaffold

The 4-hydroxypiperidine (4-HP) moiety is not merely a structural linker; it is a "privileged scaffold" in medicinal chemistry. Its value lies in its ability to project hydrogen bond donors/acceptors in defined vectors while modulating the physicochemical profile (LogD, pKa) of a drug candidate. From the classic antipsychotic Haloperidol to the antihistamine Fexofenadine , the 4-HP core serves as a tunable interface for receptor binding, particularly in G-protein coupled receptors (GPCRs).

This guide dissects the physicochemical behaviors of 4-HP derivatives to enable rational design in hit-to-lead optimization.

Conformational Dynamics & Structural Geometry

The Chair Conformation and Equatorial Preference

Unlike planar aromatic systems, the piperidine ring exists predominantly in a chair conformation. For 4-substituted piperidines, the substituent can adopt either an axial or equatorial orientation.

  • Steric Dominance (A-Values): The hydroxyl group at position 4 generally prefers the equatorial position. The A-value (free energy difference between axial and equatorial conformers) for an OH group in a cyclohexane-like system is approximately 0.87 kcal/mol .

  • 1,3-Diaxial Interactions: An axial 4-OH group suffers from destabilizing steric clashes with the axial hydrogens at C2 and C6.

  • Intramolecular Hydrogen Bonding: In specific N-substituted derivatives (e.g., N-acyl or N-sulfonyl), an axial preference may be stabilized if the hydroxyl group can form an intramolecular hydrogen bond with the N-substituent, though this is rare in aqueous media due to solvent competition.

Visualization: Conformational Equilibrium

The following diagram illustrates the equilibrium and the energy penalty associated with the axial conformer.

Conformation cluster_0 Steric Factors Chair_Eq Equatorial 4-OH (Stable Conformer) Transition Twist-Boat Transition State Chair_Eq->Transition + Energy Input Chair_Ax Axial 4-OH (Destabilized by 1,3-diaxial strain) Chair_Ax->Chair_Eq Relaxation (-0.87 kcal/mol) Transition->Chair_Ax Ring Flip

Figure 1: Conformational energy landscape of 4-hydroxypiperidine. The equatorial conformer is thermodynamically favored.

Physicochemical Profiling: pKa and Lipophilicity[1]

Basicity and Ionization (pKa)

The basicity of the piperidine nitrogen is the critical determinant for lysosomal trapping, hERG inhibition, and blood-brain barrier (BBB) penetration.

  • Unsubstituted 4-HP: The pKa is approximately 10.8 – 11.0 . The electron-withdrawing inductive effect (-I) of the 4-OH group slightly lowers the pKa compared to piperidine (pKa ~11.2) but remains highly basic.

  • Substituent Effects:

    • Electron Withdrawing Groups (EWG): Fluorine substitution (e.g., 3-fluoro-4-hydroxypiperidine) significantly lowers the pKa of the nitrogen via inductive withdrawal through the sigma framework. This is a key strategy to reduce lysosomal trapping.

    • N-Substitution: Converting the secondary amine to a tertiary amine (e.g., N-Benzyl) often lowers pKa slightly (to ~9.5–10.0) due to steric hindrance to solvation of the protonated cation.

Lipophilicity (LogP/LogD)

The 4-HP core is inherently hydrophilic (LogP ~ -0.35). Drug development focuses on masking this polarity or using it to balance highly lipophilic tails.

Compound DerivativeApprox.[1][2][3][4][5][6][7][8] pKaLogP (Neutral)Physicochemical Role
4-Hydroxypiperidine 10.8-0.35Highly polar core; requires derivatization for permeability.
N-Benzyl-4-HP 9.61.8 - 2.1Balanced lipophilicity; classic intermediate.
N-Boc-4-HP N/A (Amide)1.2Neutral protection; used in synthesis.
4-Methoxy-piperidine 10.90.5Ether capping increases lipophilicity and BBB penetration.

Validated Synthetic Protocol: Reduction of 4-Piperidones

Context: The most reliable route to 4-hydroxypiperidines is the reduction of the corresponding 4-piperidone. The following protocol is designed for N-Benzyl-4-piperidone , a common precursor, but is adaptable to N-Boc variants.

Reagents & Stoichiometry[2]
  • Substrate: N-Benzyl-4-piperidone (1.0 equiv)

  • Reductant: Sodium Borohydride (NaBH4) (0.6 - 1.0 equiv)

    • Note: Theoretically, 0.25 equiv is sufficient (4 hydrides per molecule), but excess ensures completion.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Quench: Dilute HCl or Ammonium Chloride (sat. aq.).

Step-by-Step Methodology
  • Dissolution: Dissolve N-Benzyl-4-piperidone (10 mmol) in MeOH (30 mL) in a round-bottom flask. Cool to 0°C using an ice bath.

  • Addition: Add NaBH4 (6 mmol) portion-wise over 15 minutes.

    • Critical Control: Monitor gas evolution (

      
      ). Rapid addition causes foaming and exotherm.
      
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

    • Self-Validation: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The ketone spot (

      
      ) must disappear; the alcohol spot (
      
      
      
      ) will appear.
  • Quench: Carefully add saturated

    
     solution (10 mL) to destroy excess hydride.
    
  • Workup: Evaporate MeOH under reduced pressure. Dissolve residue in water (20 mL) and extract with Dichloromethane (3 x 20 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from hexanes/ethyl acetate if necessary.
    
Synthesis Workflow Diagram

Synthesis Start Start: N-Benzyl-4-piperidone (Solvent: MeOH, Temp: 0°C) Reagent Add NaBH4 (Portion-wise) Control H2 evolution Start->Reagent Reaction Stir at RT (2 hrs) Monitor: TLC (DCM/MeOH) Reagent->Reaction Check Ketone Consumed? Reaction->Check Check->Reaction No (Add more NaBH4) Quench Quench with sat. NH4Cl Check->Quench Yes Workup Extract (DCM) -> Dry (MgSO4) -> Concentrate Quench->Workup

Figure 2: Step-by-step reduction protocol for generating the 4-hydroxypiperidine scaffold.

Structure-Activity Relationship (SAR) Logic

When incorporating 4-HP into a drug candidate, the following logic applies:

  • Linker Function: The 4-position is ideal for attaching aryl groups (via ether or carbon-carbon bonds). This locks the aryl group into a specific vector relative to the basic nitrogen.

  • Solubility Handle: If a molecule is too lipophilic, exposing the free 4-OH group (or converting to a polar carbamate) can lower LogP by ~1.5 units.

  • Metabolic Soft Spot: The alpha-carbons (C2/C6) are susceptible to oxidative metabolism (CYP450). Introducing fluorine at C3 or methyl groups at C2 can block this metabolic liability (Steric/Electronic protection).

SAR Core 4-Hydroxypiperidine Scaffold Mod_N N-Substitution (Modulates pKa & BBB permeation) Core->Mod_N Mod_OH 4-OH Functionalization (H-Bond Donor/Acceptor) Core->Mod_OH Mod_Ring C3/C5 Fluorination (Metabolic Stability) Core->Mod_Ring

Figure 3: SAR modification vectors for the 4-HP scaffold.

References

  • BenchChem. (2025). The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis. Link

  • Royal Society of Chemistry. (2015). Two polymorphs of 4-hydroxypiperidine with different NH configurations. CrystEngComm. Link

  • Sigma-Aldrich. (n.d.). 4-Hydroxypiperidine Product Specification and pKa Data. Link

  • ChemicalBook. (2026).[7] 4-Hydroxypiperidine Properties and Synthesis Routes. Link

  • University of Calgary. (n.d.). Substituent Effects in Organic Chemistry (Hammett Principles). Link

Sources

Investigating the Pharmacology of Novel Aminopiperidine Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Aminopiperidine Scaffold - A Privileged Structure in Modern Pharmacology

The aminopiperidine motif is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active molecules. Its inherent structural features—a basic nitrogen atom within a saturated heterocyclic ring—confer favorable pharmacokinetic properties and provide a versatile framework for introducing diverse substituents. This allows for the fine-tuning of pharmacological activity against a multitude of biological targets. Consequently, aminopiperidine derivatives have been successfully developed as antiviral, anticancer, antifungal, and analgesic agents, as well as potent modulators of the central nervous system.[1][2][3]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for the pharmacological investigation of novel aminopiperidine compounds. Moving beyond a simple recitation of protocols, this guide emphasizes the rationale behind experimental choices, ensuring a robust and self-validating approach to characterization. We will journey through the typical drug discovery workflow, from initial target engagement and functional screening to essential preclinical safety and metabolic profiling.

Chapter 1: Primary Screening - Identifying Target Engagement and Initial Activity

The initial phase of pharmacological investigation aims to confirm that a novel aminopiperidine compound interacts with its intended molecular target and to gauge its preliminary activity. The choice of primary assay is dictated by the nature of the target. Given that a significant number of aminopiperidine-based drugs target G-Protein Coupled Receptors (GPCRs), we will focus on methodologies pertinent to this receptor superfamily.[4]

Radioligand Binding Assays: Quantifying Target Affinity

Radioligand binding assays are the gold standard for directly measuring the affinity of a compound for a receptor.[3][5] These assays utilize a radiolabeled ligand (a known high-affinity molecule for the target) to quantify the displacement by the unlabeled test compound.

Expertise & Experience in Causality: The core principle is competitive displacement. A high-affinity test compound will displace the radioligand at a low concentration, resulting in a low IC50 value, which can then be used to calculate the inhibition constant (Ki). The Ki value represents the intrinsic affinity of the compound for the receptor, a critical parameter for structure-activity relationship (SAR) studies.[6]

Trustworthiness through Self-Validation: A robust binding assay requires careful optimization. It is crucial to determine both total and non-specific binding to calculate the specific binding of the radioligand. Non-specific binding is measured in the presence of a high concentration of an unlabeled competitor that saturates the target receptors.[6] The choice of radioligand concentration is also critical; it should ideally be at or below its dissociation constant (Kd) to ensure sensitive detection of competitive binding.[7]

Experimental Protocol: Competition Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a novel aminopiperidine compound for a target receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor.

  • Radiolabeled ligand (e.g., [³H]-ligand) with known Kd for the target.

  • Unlabeled test aminopiperidine compound.

  • Unlabeled reference competitor (for non-specific binding).

  • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail and a scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare a homogenous suspension of the receptor-containing membranes in ice-cold assay buffer. The protein concentration should be optimized to ensure that less than 10% of the radioligand is bound, avoiding ligand depletion effects.[2][3]

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membranes + Radioligand + Assay Buffer.

    • Non-specific Binding (NSB): Membranes + Radioligand + high concentration of unlabeled reference competitor.

    • Test Compound: Membranes + Radioligand + serial dilutions of the aminopiperidine compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[8]

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[8]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Use non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Data Presentation: Binding Affinity of Novel Aminopiperidine Compounds

Compound IDTarget ReceptorIC50 (nM)Ki (nM)
AP-001CCR515.27.8
AP-002CCR55.83.0
AP-003µ-Opioid22.511.5
AP-004µ-Opioid8.94.6

Chapter 2: Secondary Screening - Elucidating Functional Activity

Once target binding is confirmed, the next crucial step is to determine the functional consequence of this interaction. Does the compound activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or modulate the receptor's activity in other ways? Functional assays provide these answers by measuring downstream signaling events.

GPCR Functional Assays: A Multi-faceted Approach

GPCRs signal through various intracellular pathways, primarily involving G-proteins and β-arrestins.[9][10] A comprehensive pharmacological profile requires assessing activity across multiple pathways.

Expertise & Experience in Causality: The choice of functional assay depends on the G-protein subtype the target receptor is known to couple with (e.g., Gs, Gi, Gq). For Gs-coupled receptors, measuring cAMP accumulation is appropriate, while for Gi-coupled receptors, measuring the inhibition of cAMP production is the standard. Gq-coupled receptors signal through the release of intracellular calcium.[11] Furthermore, assessing β-arrestin recruitment provides insights into receptor desensitization and potential for biased signaling, where a ligand preferentially activates one pathway over another.

Trustworthiness through Self-Validation: Each functional assay should include appropriate controls. A known agonist should be used to confirm the responsiveness of the cell system, and a known antagonist can validate the inhibitory potential of test compounds. Dose-response curves are essential for determining potency (EC50 for agonists) and inhibitory potency (IC50 for antagonists).[12][13]

cAMP Accumulation Assays

Principle: Gs-coupled receptors activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Gi-coupled receptors inhibit this process. Assays like AlphaScreen or HTRF (Homogeneous Time-Resolved Fluorescence) are commonly used to quantify cAMP levels.

Experimental Protocol: AlphaScreen cAMP Assay

Objective: To determine if a novel aminopiperidine compound modulates cAMP levels via a Gs or Gi-coupled receptor.

Materials:

  • Cells expressing the target GPCR.

  • AlphaScreen cAMP Assay Kit (contains donor and acceptor beads, and biotinylated cAMP).

  • Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptor assays).

  • Test aminopiperidine compound.

  • 384-well OptiPlate.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and grow to the desired confluency.

  • Cell Stimulation:

    • For Gs Agonist Mode: Incubate cells with serial dilutions of the test compound for 30 minutes at 37°C.

    • For Gi Antagonist Mode: Pre-incubate cells with serial dilutions of the test compound, then stimulate with a known agonist and forskolin to induce cAMP production.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • Detection: In a 384-well plate, combine the cell lysate with the AlphaScreen acceptor beads and biotinylated cAMP. After a brief incubation, add the donor beads.

  • Signal Reading: Incubate the plate in the dark for 1-3 hours, then read the AlphaLISA signal on an appropriate plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw signal to cAMP concentrations.

    • Plot the cAMP concentration against the log concentration of the test compound.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) using non-linear regression.

Calcium Flux Assays

Principle: Gq-coupled receptors activate phospholipase C, leading to the production of inositol trisphosphate (IP₃), which triggers the release of calcium from intracellular stores. Fluorescent dyes like Fluo-4 AM change their fluorescence intensity upon binding to calcium, allowing for real-time measurement of this signaling event.[14][15]

Experimental Protocol: Fluo-4 Calcium Flux Assay

Objective: To measure the ability of a novel aminopiperidine compound to induce calcium mobilization via a Gq-coupled receptor.

Materials:

  • Cells expressing the target Gq-coupled GPCR.

  • Fluo-4 AM calcium indicator dye.

  • Probenecid (to prevent dye leakage from cells).[16]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • 96- or 384-well black-walled, clear-bottom plates.

  • A fluorescence plate reader with an injection system (e.g., FLIPR).

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in black-walled, clear-bottom plates and allow them to attach overnight.

  • Dye Loading: Remove the culture medium and add Fluo-4 AM loading buffer containing probenecid. Incubate for 1 hour at 37°C.[14]

  • Compound Addition and Signal Reading: Place the plate in the fluorescence reader. Record a baseline fluorescence, then inject the test compound at various concentrations and continue to record the fluorescence intensity over time (typically 2-3 minutes).

  • Data Analysis:

    • The change in fluorescence (peak signal - baseline) is plotted against the log concentration of the test compound.

    • Determine the EC50 value from the resulting dose-response curve using non-linear regression.

β-Arrestin Recruitment Assays

Principle: Upon activation, most GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This interaction is a key step in receptor desensitization and can also initiate G-protein-independent signaling. Assays like the Tango™ assay utilize a reporter gene system that is activated upon the interaction of the GPCR and β-arrestin.[1]

Experimental Workflow: GPCR-Targeted Drug Discovery

G cluster_0 Primary Screening cluster_1 Secondary (Functional) Screening Radioligand Binding Radioligand Binding Determine Ki Determine Ki Radioligand Binding->Determine Ki Data Analysis Functional Assays Determine Ki->Functional Assays Active Compounds cAMP Assay cAMP Assay Determine EC50/IC50 Determine EC50/IC50 cAMP Assay->Determine EC50/IC50 Gs/Gi Signaling Calcium Flux Assay Calcium Flux Assay Calcium Flux Assay->Determine EC50/IC50 Gq Signaling Beta-Arrestin Assay Beta-Arrestin Assay Beta-Arrestin Assay->Determine EC50/IC50 Arrestin Pathway Functional Assays->cAMP Assay Functional Assays->Calcium Flux Assay Functional Assays->Beta-Arrestin Assay Lead Optimization Lead Optimization Determine EC50/IC50->Lead Optimization Validated Hits

Caption: High-level workflow for initial pharmacological characterization.

Chapter 3: Preclinical Profiling - Assessing Drug-like Properties and Safety

A potent and selective compound is of little therapeutic value if it possesses poor pharmacokinetic properties or unforeseen toxicity. Therefore, early in vitro assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) and safety is paramount.[2][6][17]

In Vitro ADME Assays

Expertise & Experience in Causality: The aminopiperidine scaffold often contains a basic nitrogen that is susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through N-dealkylation.[18][19] Therefore, assessing metabolic stability and potential for CYP inhibition is critical. Plasma protein binding is another key parameter, as only the unbound fraction of a drug is pharmacologically active.[15][20]

Trustworthiness through Self-Validation: These assays must be conducted with well-characterized reagents (e.g., pooled human liver microsomes) and include appropriate positive and negative controls to ensure the validity of the results.

3.1.1. Metabolic Stability Assay

Principle: This assay measures the rate at which a compound is metabolized by liver enzymes (typically in the form of liver microsomes). The disappearance of the parent compound over time is monitored by LC-MS/MS.[21][22]

Experimental Protocol: Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability (half-life, intrinsic clearance) of an aminopiperidine compound.

Materials:

  • Pooled human liver microsomes.

  • NADPH (cofactor for CYP enzymes).

  • Phosphate buffer (pH 7.4).

  • Test aminopiperidine compound.

  • Positive control compounds (e.g., midazolam, dextromethorphan).[23]

  • Acetonitrile with an internal standard (for reaction quenching).

  • LC-MS/MS system.

Step-by-Step Methodology:

  • Incubation Setup: In a 96-well plate, pre-warm a mixture of liver microsomes and the test compound (at a low concentration, e.g., 1 µM) in phosphate buffer at 37°C.[23]

  • Reaction Initiation: Start the metabolic reaction by adding NADPH.[21]

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.[23]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg microsomal protein/mL).

3.1.2. Cytochrome P450 (CYP) Inhibition Assay

Principle: To assess the potential for drug-drug interactions, this assay determines if the test compound inhibits major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2). This is done by measuring the effect of the test compound on the metabolism of a known CYP-specific probe substrate.

3.1.3. Plasma Protein Binding (PPB) Assay

Principle: Equilibrium dialysis is the gold standard for measuring PPB. The test compound is added to plasma in one chamber of a dialysis unit, which is separated from a buffer-filled chamber by a semi-permeable membrane. At equilibrium, the concentration of the free compound in the buffer chamber is measured and compared to the total concentration in the plasma chamber.[15][20]

In Vitro Safety Pharmacology

Expertise & Experience in Causality: Early identification of potential safety liabilities is crucial. A key concern for many small molecules is the inhibition of the hERG potassium channel, which can lead to cardiac arrhythmias.[19][24] General cytotoxicity is also assessed to ensure the compound's selectivity for its target over general cellular processes.

Trustworthiness through Self-Validation: All safety assays must be performed with positive controls known to elicit the toxic effect being measured (e.g., a known hERG blocker like E-4031).

3.2.1. hERG Channel Inhibition Assay

Principle: Automated patch-clamp electrophysiology is the standard method for assessing hERG liability. This technique directly measures the flow of potassium ions through hERG channels expressed in a cell line in the presence of the test compound.[24]

3.2.2. Cytotoxicity Assays (e.g., MTT or LDH release)

Principle: These assays measure cell viability in the presence of the test compound. The MTT assay measures the metabolic activity of living cells, while the LDH assay measures the release of lactate dehydrogenase from the cytosol of damaged cells, indicating a loss of membrane integrity.[13][25][26]

Preclinical Profiling Workflow

G cluster_0 In Vitro ADME cluster_1 In Vitro Safety Metabolic Stability Metabolic Stability CYP Inhibition CYP Inhibition Plasma Protein Binding Plasma Protein Binding ADME Assays ADME Assays->Metabolic Stability ADME Assays->CYP Inhibition ADME Assays->Plasma Protein Binding Candidate Selection Candidate Selection ADME Assays->Candidate Selection Favorable PK Profile hERG Assay hERG Assay Cytotoxicity Assay Cytotoxicity Assay Safety Assays Safety Assays->hERG Assay Safety Assays->Cytotoxicity Assay Safety Assays->Candidate Selection Acceptable Safety Window Lead Compound Lead Compound Lead Compound->ADME Assays Lead Compound->Safety Assays

Caption: Key in vitro assays for preclinical drug candidate profiling.

Chapter 4: Understanding the Molecular Mechanisms - Signaling Pathway Analysis

A deep understanding of the signaling pathways modulated by a novel aminopiperidine compound provides a mechanistic basis for its observed pharmacological effects and can help predict in vivo efficacy and potential side effects.

Key Signaling Pathways for Aminopiperidine Targets
  • CCR5 Signaling: C-C chemokine receptor 5 (CCR5) is a GPCR involved in immune cell trafficking. Upon binding its chemokine ligands (e.g., RANTES, MIP-1α/β), CCR5 couples primarily to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP. It also activates pathways involving PI3K, MAP kinases, and calcium mobilization, ultimately leading to chemotaxis and inflammatory responses.[7][27][28] Many aminopiperidine-based compounds act as CCR5 antagonists, blocking the entry of HIV into host cells.[7][16]

CCR5_Pathway Chemokine Chemokine CCR5 CCR5 Chemokine->CCR5 Gi Gi CCR5->Gi activates AC Adenylyl Cyclase Gi->AC inhibits PI3K_AKT PI3K/Akt Pathway Gi->PI3K_AKT MAPK MAPK Pathway Gi->MAPK cAMP cAMP AC->cAMP produces Chemotaxis Chemotaxis PI3K_AKT->Chemotaxis MAPK->Chemotaxis

Caption: Simplified CCR5 signaling pathway.

  • µ-Opioid Receptor (MOR) Signaling: MORs are classical Gi-coupled receptors. Their activation by opioids leads to the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium channels (leading to hyperpolarization), and inhibition of N-type calcium channels (reducing neurotransmitter release).[29] These actions collectively produce potent analgesia. β-arrestin recruitment to the MOR is implicated in tolerance and side effects.[3][30]

  • N-type (CaV2.2) Calcium Channels: These voltage-gated ion channels are crucial for neurotransmitter release at presynaptic terminals.[14][31][32] Aminopiperidine-based N-type channel blockers can inhibit this process, thereby reducing the transmission of pain signals.[14] Their mechanism involves direct occlusion of the channel pore, preventing calcium influx in response to an action potential.[14]

  • Fungal Ergosterol Biosynthesis: This pathway is the target of many antifungal agents. Aminopiperidine compounds can inhibit key enzymes in this pathway, such as sterol C14-reductase and sterol C8-isomerase.[6] This disrupts the integrity of the fungal cell membrane by depleting ergosterol and causing the accumulation of toxic sterol intermediates, ultimately leading to fungal cell death.[9][18]

Ergosterol_Pathway Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway Squalene Squalene Mevalonate Pathway->Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg11 (CYP51) Erg11p (14α-demethylase) Lanosterol->Erg11 (CYP51) Erg24_Erg25 Other Enzymes Erg11 (CYP51)->Erg24_Erg25 Ergosterol Ergosterol Erg24_Erg25->Ergosterol Aminopiperidines Aminopiperidines Aminopiperidines->Erg24_Erg25 inhibit

Sources

Methodological & Application

Application Notes and Protocols for the Use of 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Piperidine Scaffold

The piperidine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2][3] Compounds incorporating the 4-hydroxypiperidine motif, in particular, have demonstrated a wide range of biological activities, including antagonism at G-protein coupled receptors (GPCRs) like the histamine H₃ receptor, as well as antifungal and anti-tuberculosis properties.[4][5][6][7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol in cell-based assays. Given the novelty of this specific molecule, we present a logical, field-proven workflow for its initial characterization. This workflow begins with establishing a non-toxic concentration range and proceeds to the functional evaluation of its potential modulatory effects on GPCR signaling pathways, a common target class for such structures.[9][10] The protocols herein are designed as self-validating systems, emphasizing robust controls and clear causality behind experimental choices to ensure the generation of reliable and reproducible data.

Compound Profile: 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol

PropertyDetails
Structure (Structure would be depicted here if publicly available)
CAS Number 1411704-52-3[11]
Molecular Formula C₁₄H₂₂N₂O₂
Molecular Weight 250.34 g/mol
Appearance Likely a solid at room temperature.
Solubility Initial solubility testing in DMSO is recommended. Many small organic molecules are soluble in DMSO for the preparation of concentrated stock solutions.[12]
Storage Store stock solutions in tightly sealed containers at -20°C or -80°C to preserve compound integrity. Avoid repeated freeze-thaw cycles.[13]
Safety Handle with standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses). Avoid inhalation, ingestion, and contact with skin and eyes.[14][15][16][17]

PART 1: Foundational Analysis - Cytotoxicity Profiling

Rationale: Before assessing the functional activity of a compound, it is imperative to determine its intrinsic cytotoxicity.[18] A compound that induces cell death will produce confounding results in functional assays that rely on healthy, viable cells. Cytotoxicity assays establish the concentration range over which the compound can be tested without causing significant cell death, thus distinguishing true pharmacological effects from toxicity-induced artifacts.[19] We will describe a protocol based on the measurement of lactate dehydrogenase (LDH) release, a well-established marker for loss of cell membrane integrity.[18]

Experimental Workflow: From Compound Preparation to Functional Insights

The overall workflow is designed to be sequential and logical. First, we establish the compound's safety profile in the chosen cell line. Only then do we proceed to investigate its specific biological function.

G cluster_0 Phase 1: Safety Profiling cluster_1 Phase 2: Functional Characterization prep Compound Stock Preparation & Dilution cell_culture Cell Culture & Seeding cyto_assay Cytotoxicity Assay (e.g., LDH Release) cell_culture->cyto_assay cyto_data Data Analysis: Determine Max Non-Toxic Concentration cyto_assay->cyto_data func_assay Functional GPCR Assay (e.g., cAMP Accumulation) cyto_data->func_assay Select Concentrations for Functional Assays agonist_mode Agonist Mode: Measure Compound-Induced Signal func_assay->agonist_mode antagonist_mode Antagonist Mode: Measure Inhibition of Reference Agonist Signal func_assay->antagonist_mode func_data Data Analysis: Determine EC50 (Agonist) or IC50 (Antagonist) agonist_mode->func_data antagonist_mode->func_data

Caption: Overall experimental workflow.

Protocol 1: LDH Release Cytotoxicity Assay

This protocol is adapted from standard methodologies for assessing cytotoxicity by measuring LDH released from cells with damaged membranes.[18]

Materials:

  • HEK293 cells (or other cell line of interest)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol

  • DMSO (for stock solution)

  • LDH Cytotoxicity Assay Kit (commercially available)

  • 96-well clear-bottom cell culture plates

  • Lysis Buffer (10X, provided in most kits)

  • Positive control for cytotoxicity (e.g., Triton X-100)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80-90% confluency.[20]

    • Trypsinize and perform a cell count.

    • Seed cells into a 96-well plate at an optimized density (e.g., 10,000 - 20,000 cells/well in 100 µL of medium). Allow cells to adhere and recover for 24 hours.[20]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve final desired concentrations (e.g., from 0.1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%, as DMSO can be toxic at higher concentrations.[12]

    • Prepare control wells:

      • Vehicle Control: Medium with the same final concentration of DMSO.

      • Maximum LDH Release Control: Treat cells with Lysis Buffer as per the kit manufacturer's instructions (typically 10 µL of 10X Lysis Buffer added 45 minutes before the assay endpoint).[18]

      • Medium Background Control: Wells containing only culture medium.

    • Carefully remove the old medium from cells and add 100 µL of the prepared compound dilutions or controls.

    • Incubate the plate for a relevant exposure time (e.g., 24 hours) at 37°C and 5% CO₂.

  • LDH Measurement:

    • Following incubation, carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's protocol.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of Stop Solution (provided in the kit).

    • Measure the absorbance at 490 nm using a microplate reader.[21]

Data Analysis:

  • Subtract the absorbance value of the medium background control from all other values.

  • Calculate the percentage of cytotoxicity using the following formula:[21] % Cytotoxicity = [(Compound-Treated LDH Activity - Vehicle Control LDH Activity) / (Maximum LDH Release - Vehicle Control LDH Activity)] * 100

Data Interpretation:

% CytotoxicityInterpretation
< 10%Compound is considered non-toxic at this concentration.
10-20%Mild cytotoxicity; use with caution in functional assays.
> 20%Significant cytotoxicity; not suitable for functional assays.

PART 2: Functional Characterization - GPCR Activity Screening

Rationale: The piperidine scaffold is frequently found in GPCR modulators.[4][7] GPCRs are a major class of drug targets that mediate cellular responses to a vast array of stimuli by activating intracellular signaling pathways, often involving second messengers like cyclic AMP (cAMP) or calcium (Ca²⁺).[9][22] This section provides a protocol to screen 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol for its ability to modulate GPCR activity, using a cAMP accumulation assay as a primary example for Gs or Gi-coupled receptors.

GPCR Signaling Pathway Overview (Gs-Coupled)

This diagram illustrates the canonical signaling pathway for a Gs-coupled GPCR. An agonist binding to the receptor activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce the second messenger cAMP.

G cluster_membrane Cell Membrane cluster_g_protein G-Protein (Gs) GPCR GPCR G_alpha Gαs GPCR->G_alpha Activates AC Adenylyl Cyclase cAMP cAMP (Second Messenger) AC->cAMP Converts G_alpha->AC Stimulates G_beta_gamma Gβγ Ligand Agonist (e.g., Test Compound) Ligand->GPCR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Transcription) PKA->Response Phosphorylates Targets

Caption: Canonical Gs-coupled GPCR signaling cascade.

Protocol 2: cAMP Accumulation HTRF Assay

This protocol uses Homogeneous Time-Resolved Fluorescence (HTRF) to measure cAMP levels, a highly sensitive and robust method for screening GPCR activity.[23]

Materials:

  • HEK293 cells stably expressing a Gs-coupled receptor of interest.

  • Complete culture medium.

  • Stimulation Buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 500 µM IBMX).

  • 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol (test compound).

  • Known reference agonist for the target GPCR.

  • cAMP HTRF Assay Kit (commercially available).

  • 384-well low-volume white plates.

Procedure:

A. Agonist Mode Screening:

  • Cell Preparation:

    • Prepare and seed cells into a 384-well plate (e.g., 5,000 cells/well in 5 µL of medium) and incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of the test compound and the reference agonist in Stimulation Buffer at 4X the final concentration.

    • Add 5 µL of the compound dilutions to the appropriate wells.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) in Lysis Buffer as per the kit protocol.

    • Add 5 µL of the cAMP-d2 solution to each well.

    • Add 5 µL of the anti-cAMP-cryptate solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Measurement:

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

B. Antagonist Mode Screening:

  • Cell and Compound Pre-incubation:

    • Follow step 1 for cell preparation.

    • Prepare serial dilutions of the test compound (at 4X final concentration) in Stimulation Buffer.

    • Add 5 µL of the test compound dilutions to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Challenge:

    • Prepare the reference agonist at a concentration equal to its EC₈₀ (the concentration that gives 80% of the maximal response) in Stimulation Buffer (at 4X final concentration).

    • Add 5 µL of the EC₈₀ reference agonist to the wells already containing the test compound.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection and Measurement:

    • Follow steps 3 and 4 from the Agonist Mode protocol.

Data Analysis and Interpretation:

  • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Normalize the data to the vehicle control (0% activity) and the maximal response of the reference agonist (100% activity).

  • Plot the normalized response against the log of the compound concentration.

  • Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the potency (EC₅₀ for agonists) or inhibitory affinity (IC₅₀ for antagonists).

  • Agonist: The compound stimulates cAMP production on its own. The potency is defined by its EC₅₀ value.

  • Antagonist: The compound shows no activity on its own but inhibits the cAMP production stimulated by the reference agonist. The affinity is defined by its IC₅₀ value.

References

  • European Pharmaceutical Review. (2013, August 20). GPCRs: Cell based label-free assays in GPCR drug discovery. [Link]

  • Stoddart, L. A., et al. (2015). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]

  • Drug Target Review. (2024, September 18). The value of GPCR cell-based assays in drug discovery. [Link]

  • Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening. [Link]

  • NJ Bio. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf. [Link]

  • Scielo. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

  • AAPPTec. Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. [Link]

  • MDPI. (2020, November 29). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. [Link]

  • ResearchGate. (2009, May 29). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. [Link]

  • PubChem. Piperidin-4-ol. [Link]

  • Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • MDPI. (2018, April 19). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist. [Link]

  • MDPI. (2021, November 28). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [Link]

  • PubMed Central. (2013). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. [Link]

  • PubMed Central. (2018, April 19). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist. [Link]

  • Frontiers. (2022, January 7). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine. [Link]

  • Wikipedia. Piperidine. [Link]

  • PubMed. (2018, April 19). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H₃ Receptor Antagonist. [Link]

  • Royal Society of Chemistry. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. [Link]

  • ResearchGate. Structure of few bio-active compounds having 3-amino piperidine ring system. [Link]

  • PubMed. (2013, April 15). Piperidin-4-one: the potential pharmacophore. [Link]

  • MDPI. (2025, December 9). Immunomodulatory Effects of a New Ethynylpiperidine Derivative. [Link]

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Application Notes and Protocols for Preclinical Efficacy Testing of 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol in Animal Models of Ischemic Stroke

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for Investigating 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol in Ischemic Stroke

Ischemic stroke, characterized by a disruption of blood flow to the brain, initiates a complex cascade of events leading to neuronal cell death and subsequent neurological deficits. The piperidine scaffold, a privileged structure in medicinal chemistry, is a core component of numerous centrally active pharmaceuticals. The compound 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol integrates this piperidine moiety with an aminopropoxyphenyl group, suggesting potential interactions with neuro-modulatory targets. While the precise mechanism of this compound is under investigation, its structural motifs suggest a potential role as a neuroprotective agent. This document outlines a comprehensive framework for evaluating the preclinical efficacy of 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol using established and validated animal models of focal cerebral ischemia.

The primary hypothesis to be tested is that post-ischemic administration of 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol can mitigate neuronal damage and improve functional outcomes. This will be assessed by examining its effects on infarct volume, neurological deficits, and long-term behavioral recovery in a rodent model of stroke.

Selection of an Appropriate Animal Model: The Middle Cerebral Artery Occlusion (MCAO) Model

The choice of an animal model is critical for the clinical relevance of preclinical findings. For focal ischemic stroke, the Middle Cerebral Artery Occlusion (MCAO) model in rodents (rats or mice) is the most widely used and well-characterized model. It effectively mimics the pathophysiology of a significant proportion of human ischemic strokes.

Advantages of the MCAO Model:

  • Clinical Relevance: The MCAO model reproduces the key features of human ischemic stroke, including an ischemic core and a penumbral region that is potentially salvageable.

  • Reproducibility: When performed by experienced researchers, the model yields consistent infarct volumes and neurological deficits.

  • Translatability: A large body of literature exists for this model, allowing for comparison of new compounds with previously tested agents.

Two primary variations of the MCAO model will be considered:

  • Transient MCAO (tMCAO): Involves temporary occlusion of the MCA, followed by reperfusion. This models the clinical scenario of thrombolysis or thrombectomy.

  • Permanent MCAO (pMCAO): The MCA is permanently occluded, mimicking situations where reperfusion is not achieved.

For initial efficacy screening of a putative neuroprotective agent like 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol, the tMCAO model is often preferred as it allows for the investigation of therapeutic interventions in the context of reperfusion injury, a key contributor to neuronal damage.

Experimental Design and Workflow

A well-structured experimental design is paramount for obtaining robust and interpretable data. The following workflow provides a comprehensive overview of the key stages involved in testing the efficacy of 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol.

experimental_workflow cluster_pre_op Pre-Operative Phase cluster_op Operative Phase cluster_post_op Post-Operative Phase animal_acclimatization Animal Acclimatization (7 days) baseline_behavior Baseline Behavioral Testing (e.g., Rotarod) animal_acclimatization->baseline_behavior randomization Randomization into Experimental Groups baseline_behavior->randomization anesthesia Anesthesia Induction & Maintenance randomization->anesthesia mcao_surgery tMCAO Surgery (60 min occlusion) anesthesia->mcao_surgery reperfusion Reperfusion mcao_surgery->reperfusion drug_admin Drug/Vehicle Administration (e.g., 1 hr post-reperfusion) reperfusion->drug_admin neuro_scoring Neurological Deficit Scoring (24 hr) drug_admin->neuro_scoring long_term_behavior Long-Term Behavioral Testing (Days 7, 14, 21) neuro_scoring->long_term_behavior terminal_endpoints Terminal Endpoints (e.g., Infarct Volume at 48 hr) long_term_behavior->terminal_endpoints

Figure 1: A comprehensive experimental workflow for evaluating the efficacy of 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol in a tMCAO rodent model.

Experimental Groups and Dosing Regimen

The following table outlines a recommended grouping and dosing strategy for an initial efficacy study.

Group IDTreatmentDose (mg/kg)Route of AdministrationN (per group)
1Sham--10
2Vehicle Control (e.g., Saline or appropriate solvent)-Intravenous (IV)12
31-(4-Amino-3-propoxyphenyl)piperidin-4-ol (Low Dose)XIntravenous (IV)12
41-(4-Amino-3-propoxyphenyl)piperidin-4-ol (Medium Dose)2XIntravenous (IV)12
51-(4-Amino-3-propoxyphenyl)piperidin-4-ol (High Dose)4XIntravenous (IV)12

Note: The specific doses (X, 2X, 4X) should be determined from prior pharmacokinetic and toxicity studies. The timing of administration should be clinically relevant, for example, 1-2 hours post-reperfusion.

Detailed Experimental Protocols

Transient Middle Cerebral Artery Occlusion (tMCAO) Surgery

This protocol is adapted from standard procedures and should be performed under aseptic conditions.

Materials:

  • Male Sprague-Dawley rats (280-320g)

  • Isoflurane anesthesia system

  • Heating pad with rectal probe for temperature monitoring

  • Dissecting microscope

  • Micro-surgical instruments

  • 4-0 silicone-coated nylon monofilament

  • Sutures

Procedure:

  • Anesthesia and Preparation:

    • Anesthetize the rat with 5% isoflurane for induction, and maintain at 1.5-2.0% in a mixture of 70% N₂O and 30% O₂.

    • Maintain core body temperature at 37.0 ± 0.5°C using a heating pad.

    • Shave the ventral neck area and disinfect with povidone-iodine and 70% ethanol.

  • Surgical Procedure:

    • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Carefully dissect the arteries from the surrounding tissue and vagus nerve.

    • Ligate the distal end of the ECA and the CCA.

    • Place a temporary clip on the ICA.

    • Make a small incision in the ECA stump.

    • Introduce the 4-0 silicone-coated nylon monofilament through the ECA into the ICA until a slight resistance is felt, indicating the occlusion of the origin of the MCA (approximately 18-20 mm from the carotid bifurcation).

    • Remove the temporary clip on the ICA.

    • Suture the skin incision.

  • Reperfusion:

    • After the desired occlusion time (e.g., 60 minutes), re-anesthetize the animal.

    • Re-open the incision and carefully withdraw the monofilament to allow for reperfusion.

    • Ligate the ECA stump and close the wound.

  • Post-Operative Care:

    • Administer subcutaneous saline for hydration.

    • Provide soft, palatable food on the cage floor.

    • Monitor the animals closely for the first 24 hours.

Neurological Deficit Scoring

Neurological function should be assessed at 24 hours post-MCAO by a blinded observer using a standardized scoring system.

Bederson Score:

ScoreObservation
0No apparent neurological deficit
1Forelimb flexion upon lifting the animal by the tail
2Decreased resistance to a lateral push (and forelimb flexion)
3Unidirectional circling toward the paretic side
4Spontaneous circling or severe neurological deficit
Infarct Volume Measurement (TTC Staining)

This is a terminal procedure typically performed at 48 hours post-MCAO.

Procedure:

  • Deeply anesthetize the animal and euthanize by decapitation.

  • Rapidly remove the brain and place it in a cold brain matrix.

  • Slice the brain into 2 mm coronal sections.

  • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 30 minutes in the dark.

  • Transfer the slices to a 4% paraformaldehyde solution for fixation.

  • Acquire high-resolution images of the stained sections.

  • Using image analysis software (e.g., ImageJ), quantify the infarct area (white) and the total hemispheric area for each slice.

  • Calculate the infarct volume, correcting for edema:

    • Corrected Infarct Volume (%) = [(Volume of Contralateral Hemisphere) - (Volume of Non-infarcted Ipsilateral Hemisphere)] / (Volume of Contralateral Hemisphere) x 100

Hypothesized Mechanism of Action and Downstream Analysis

While the primary outcome is efficacy, understanding the mechanism of action of 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol is crucial. Based on its structure, a plausible hypothesis is the modulation of N-methyl-D-aspartate (NMDA) receptors, which are key players in excitotoxicity following an ischemic event.

moa_pathway cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space nmda_receptor NMDA Receptor Glutamate Glycine ca_influx Ca²⁺ Influx nmda_receptor->ca_influx Excitotoxicity nNOS nNOS Activation ca_influx->nNOS caspase_activation Caspase Activation ca_influx->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis ischemia Ischemia glutamate_release Excessive Glutamate Release ischemia->glutamate_release glutamate_release->nmda_receptor:glu compound 1-(4-Amino-3-propoxyphenyl) piperidin-4-ol compound->nmda_receptor

Figure 2: A hypothesized signaling pathway illustrating the potential neuroprotective mechanism of 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol via antagonism of the NMDA receptor, thereby reducing excitotoxicity-induced apoptosis.

To investigate this proposed mechanism, further analyses can be conducted on brain tissue collected at the study endpoint:

  • Western Blotting: To quantify the expression of key proteins in the apoptotic pathway (e.g., cleaved caspase-3, Bax, Bcl-2).

  • Immunohistochemistry: To visualize markers of neuronal death (e.g., Fluoro-Jade C) and inflammation (e.g., Iba1 for microglia, GFAP for astrocytes) in the peri-infarct region.

Long-Term Functional Outcome Assessment

To assess the potential of 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol to promote long-term recovery, a separate cohort of animals should be subjected to a battery of behavioral tests at various time points post-MCAO (e.g., days 7, 14, and 21).

  • Rotarod Test: To evaluate motor coordination and balance.

  • Cylinder Test: To assess forelimb asymmetry and sensorimotor function.

  • Adhesive Removal Test: To measure sensorimotor neglect.

Data Analysis and Interpretation

Statistical analysis should be performed using appropriate methods. For comparing multiple groups, a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) is recommended. Non-parametric tests (e.g., Kruskal-Wallis) should be used if the data do not meet the assumptions of ANOVA. A p-value of < 0.05 is typically considered statistically significant.

The primary endpoint for efficacy will be a statistically significant reduction in infarct volume and neurological deficit scores in the groups treated with 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol compared to the vehicle control group. Positive results in long-term behavioral tests would further strengthen the evidence for its therapeutic potential.

Conclusion

This document provides a comprehensive guide for the preclinical evaluation of 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol in a clinically relevant animal model of ischemic stroke. By following these detailed protocols and employing a multi-faceted approach to endpoint assessment, researchers can obtain robust and translatable data to support the further development of this compound as a potential therapy for ischemic stroke.

References

  • Fluri, F., Schuhmann, M. K., & Kleinschnitz, C. (2015). Animal models of ischemic stroke and their application in clinical research. Drug design, development and therapy, 9, 3445. [Link]

  • Macrae, I. M. (1992). The MCAO model in the rat. Cerebrovascular and brain metabolism reviews, 4(3), 246-269. [Link]

Revolutionizing Analyte Detection: A Guide to Derivatization with N-(4-aminophenyl)piperidine in Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of target analytes is paramount. In the realm of chromatography, particularly when coupled with mass spectrometry, achieving optimal detection for certain classes of molecules can be a significant challenge. This guide provides an in-depth exploration of N-(4-aminophenyl)piperidine as a powerful derivatization agent to overcome these challenges, with a primary focus on its well-established application for organic acids and a theoretical extension to carbonyl-containing compounds.

The "Why": Understanding the Power of Derivatization

In chromatographic analysis, not all molecules are created equal. Some, like many biologically significant organic acids, exhibit poor ionization efficiency in their native form, especially when using positive mode electrospray ionization (ESI), which is often preferred for its sensitivity.[1][2][3][4][5] This inherent limitation can lead to low sensitivity and high limits of detection (LOD), hindering accurate quantification in complex biological matrices.

Chemical derivatization offers a strategic solution by chemically modifying the analyte to introduce a desirable property. N-(4-aminophenyl)piperidine is a prime example of a "high proton affinity" derivatization tag.[1][2][3][4] By attaching this molecule to the target analyte, we fundamentally alter its physicochemical properties, leading to several key advantages:

  • Enhanced Ionization Efficiency: The piperidine moiety readily accepts a proton, significantly increasing the analyte's proton affinity. This allows for robust ionization in the positive ESI mode of a mass spectrometer, leading to a dramatic increase in signal intensity.[1][2]

  • Improved Chromatographic Behavior: Derivatization can alter the polarity and volatility of an analyte, potentially improving its separation from matrix components on various chromatographic columns.

  • Increased Specificity: The derivatization reaction can be specific to a particular functional group, reducing the complexity of the sample and minimizing interferences.

Mechanism of Action: The Chemistry of N-(4-aminophenyl)piperidine Derivatization

The primary application of N-(4-aminophenyl)piperidine as a derivatization agent lies in its reaction with carboxylic acids. This reaction is a classic example of amide bond formation, a cornerstone of organic chemistry.

Derivatization of Carboxylic Acids

The derivatization of a carboxylic acid with N-(4-aminophenyl)piperidine proceeds via a condensation reaction, where the carboxyl group of the analyte reacts with the primary amine of the derivatizing agent to form a stable amide linkage. This reaction typically requires an activating agent to convert the carboxylic acid into a more reactive intermediate. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or, as seen in recent literature, coupling reagents like hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[5]

The overall reaction can be summarized as follows:

R-COOH (Carboxylic Acid) + N-(4-aminophenyl)piperidine --(Activating Agent)--> R-CO-NH-C₆H₄-Piperidine (Derivatized Analyte) + Byproducts

DerivatizationMechanism cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products CarboxylicAcid Carboxylic Acid (R-COOH) ActivatingAgent Activating Agent (e.g., HATU, DIPEA) CarboxylicAcid->ActivatingAgent DerivAgent N-(4-aminophenyl)piperidine DerivAgent->ActivatingAgent DerivatizedAnalyte Derivatized Analyte (Amide linkage) ActivatingAgent->DerivatizedAnalyte Amide Bond Formation Byproducts Byproducts ActivatingAgent->Byproducts

Theoretical Application to Aldehydes and Ketones

While the primary documented use of N-(4-aminophenyl)piperidine is for carboxylic acids, its chemical structure suggests a potential for derivatizing carbonyl compounds like aldehydes and ketones. The primary aromatic amine group of N-(4-aminophenyl)piperidine can react with a carbonyl group to form a Schiff base (an imine).[6]

This reaction is typically reversible and acid-catalyzed. The formation of the Schiff base introduces the ionizable piperidine group, which could enhance detection in a similar manner to the derivatization of carboxylic acids.

R-CHO (Aldehyde) or R₂CO (Ketone) + N-(4-aminophenyl)piperidine ⇌ R-CH=N-C₆H₄-Piperidine or R₂C=N-C₆H₄-Piperidine (Schiff Base) + H₂O

It is crucial to note that this application is theoretical and would require dedicated method development and validation. The stability of the resulting Schiff base under chromatographic conditions would be a key consideration, and a reduction step to form a more stable secondary amine might be necessary.[6]

Application & Protocols: Derivatization of Organic Acids for SFC-MS and LC-MS Analysis

The following protocol is a synthesis of established methods for the derivatization of organic acids using N-(4-aminophenyl)piperidine, leading to significant improvements in detection.

Materials and Reagents
  • N-(4-aminophenyl)piperidine

  • Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Organic acid standards (e.g., lactic acid, succinic acid, malic acid, citric acid)

  • Sample containing organic acids of interest

Step-by-Step Derivatization Protocol

DerivatizationWorkflow cluster_prep 1. Preparation cluster_reaction 2. Derivatization Reaction cluster_cleanup 3. Sample Cleanup & Analysis PrepReagents Prepare Reagent Solutions - N-(4-aminophenyl)piperidine in DMF - HATU in DMF - DIPEA in DMF MixReagents Combine Sample/Standard, Derivatization Agent, HATU, and DIPEA PrepReagents->MixReagents PrepSample Prepare Sample/Standard (in appropriate solvent) PrepSample->MixReagents Incubate Incubate at Room Temperature (e.g., 30-60 minutes) MixReagents->Incubate Quench Quench Reaction (e.g., add water/acid) Incubate->Quench Dilute Dilute for Injection Quench->Dilute Analyze Inject into LC-MS or SFC-MS Dilute->Analyze

  • Reagent Preparation:

    • Prepare a stock solution of N-(4-aminophenyl)piperidine in anhydrous DMF (e.g., 10 mg/mL).

    • Prepare a stock solution of HATU in anhydrous DMF (e.g., 20 mg/mL).

    • Prepare a stock solution of DIPEA in anhydrous DMF (e.g., 20 µL/mL).

    • Note: These solutions should be prepared fresh for optimal reactivity.

  • Sample/Standard Preparation:

    • Dissolve or dilute the organic acid standards or the sample extract in a suitable solvent (e.g., DMF or a mixture of ACN and water).

  • Derivatization Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • 50 µL of the sample or standard solution.

      • 10 µL of the N-(4-aminophenyl)piperidine solution.

      • 10 µL of the HATU solution.

      • 10 µL of the DIPEA solution.

    • Vortex the mixture gently.

    • Incubate the reaction at room temperature for 30-60 minutes. The optimal reaction time may need to be determined empirically for specific analytes.

  • Reaction Quenching and Sample Preparation for Injection:

    • After incubation, quench the reaction by adding a suitable volume of an acidic aqueous solution (e.g., 90 µL of 0.1% formic acid in water).

    • Vortex the mixture.

    • The sample is now ready for dilution and injection into the LC-MS or SFC-MS system. A dilution factor of 10-100x with the initial mobile phase composition is a good starting point.

Chromatographic Conditions (Example for SFC-MS)

The following are example starting conditions for the analysis of derivatized organic acids by SFC-MS. Method optimization will be required for specific applications.

ParameterCondition
Column A variety of stationary phases can be effective. A good starting point is a polar stationary phase like a diol or amino-functionalized column.
Mobile Phase A Supercritical CO₂
Mobile Phase B Methanol with an additive (e.g., 10 mM ammonium acetate)
Gradient A gradient from low to high percentage of Mobile Phase B.
Flow Rate 1.5 - 3.0 mL/min
Backpressure 150 bar
Column Temperature 40 °C
Injection Volume 1-5 µL
MS Detection Positive Electrospray Ionization (ESI+)
MS Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
Expected Results and Performance

The derivatization of organic acids with N-(4-aminophenyl)piperidine has been shown to yield dramatic improvements in sensitivity.

AnalyteImprovement in LOD (Fold-Increase)Reference
Lactic Acidup to 3800-fold[1]
Succinic Acid22-fold[1]
Malic AcidBecame detectable post-derivatization[1]
Citric AcidBecame detectable post-derivatization[1]

These results highlight the transformative impact of this derivatization strategy, enabling the detection and quantification of organic acids that were previously challenging or impossible to measure in their native form.[1][2][4]

Method Validation and Trustworthiness

Any analytical method employing derivatization must be rigorously validated to ensure its reliability and accuracy. Key validation parameters, in accordance with regulatory guidelines such as those from the FDA, include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be assessed by analyzing blank matrix samples and spiked samples.

  • Linearity: The demonstration that the detector response is directly proportional to the analyte concentration over a defined range.

  • Accuracy: The closeness of the measured value to the true value, typically determined by analyzing samples with known concentrations (e.g., spiked matrix samples).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A self-validating system for this protocol would involve the inclusion of quality control (QC) samples at low, medium, and high concentrations within each analytical batch to monitor the performance of the derivatization and analysis.

Conclusion and Future Perspectives

N-(4-aminophenyl)piperidine has proven to be an invaluable tool for the sensitive analysis of organic acids by LC-MS and SFC-MS. The derivatization protocol is straightforward and results in substantial improvements in detection limits, enabling researchers to gain deeper insights into metabolic pathways and disease biomarkers.

The potential application of N-(4-aminophenyl)piperidine for the derivatization of aldehydes and ketones presents an exciting avenue for future research. Method development in this area could further expand the utility of this versatile reagent, offering a unified approach for enhancing the detection of multiple classes of important analytes in complex samples. As with any analytical method, proper validation is crucial to ensure the generation of high-quality, reliable data.

References

  • Saw, Y. L., Boughton, J., Wroniuk, F., Mostafa, M. E., Armbruster, M., Pellegrinelli, P. J., ... & Grinias, J. P. (2023). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry.
  • Saw, Y. L. (2025). THE USE OF N-(4-AMINOPHENYL)PIPERIDINE DERIVATIZATION TO IMPROVE ORGANIC ACID DETECTION AND SEPARATION BY SUPERCRITICAL FLUID CHROMATOGRAPHY-MASS SPECTROMETRY (Master's thesis, Rowan University).
  • Saw, Y. L., Boughton, J. R., Wroniuk, F. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. Retrieved from [Link]

  • Rowan University. (2023, September 15). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2023, August). Use of N‐(4‐aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography‐mass spectrometry. Retrieved from [Link]

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Application Note: In Vivo Profiling of Piperidine Derivatives in Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and pharmacologists advancing novel piperidine scaffolds from in vitro hits to in vivo proof-of-concept. It moves beyond generic advice to address the specific physicochemical and metabolic idiosyncrasies of the piperidine ring system.

Executive Summary & Chemical Context

The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of diverse blockbusters from fentanyl (analgesia) and donepezil (Alzheimer's) to methylphenidate (ADHD). However, its ubiquity comes with specific in vivo liabilities:

  • Basicity: The secondary or tertiary amine typically has a pKa of 8–10, complicating pH-neutral formulation.

  • Metabolic Liability: The ring is highly susceptible to CYP450-mediated N-dealkylation and ring hydroxylation, often leading to rapid clearance or active metabolite formation.

  • CNS Penetration: While lipophilic, P-glycoprotein (P-gp) efflux is a common hurdle for piperidines intended for the brain.

This guide outlines a self-validating workflow to assess these compounds, ensuring that negative behavioral results reflect a lack of efficacy, not poor exposure.

Experimental Workflow Visualization

The following diagram outlines the critical path for a piperidine lead, incorporating "Go/No-Go" checkpoints to prevent resource wastage on compounds with poor metabolic stability.

PiperidineWorkflow cluster_PK Phase I: Pharmacokinetics & Metabolism cluster_PD Phase II: Pharmacodynamics (Behavior) Hit Hit Identification (In Vitro IC50 < 100nM) Formulation Formulation Strategy (pKa-dependent Vehicle) Hit->Formulation Microsomes Microsomal Stability (Check N-dealkylation) Formulation->Microsomes Microsomes->Formulation High Clearance? Modify Structure BBB BBB Penetration (Brain:Plasma Ratio) Microsomes->BBB If t1/2 > 30 min Analgesia Analgesia Model (Tail Flick/Writhing) BBB->Analgesia Indication: Pain Cognition Cognition Model (Morris Water Maze) BBB->Cognition Indication: AD/Memory Tox Safety & Tox (Irwin Test / Respiratory) Analgesia->Tox Cognition->Tox

Figure 1: Critical path workflow for piperidine derivative assessment. Note the early checkpoint for microsomal stability to rule out rapid N-dealkylation.

Phase 1: Formulation & Pharmacokinetics

The Challenge: Most piperidines are basic lipophiles. Injecting them in pure DMSO causes precipitation upon contact with interstitial fluids, leading to erratic absorption and local tissue necrosis.

Protocol A: Vehicle Selection for Basic Piperidines

Objective: Create a stable, injectable solution (IV/IP) without precipitation.

  • Calculate pKa: Determine if your derivative is a base (pKa ~9).

  • Salt Formation (Preferred): Convert the free base to a Hydrochloride (HCl) or Fumarate salt.

    • Method: Dissolve 10 mg free base in minimal diethyl ether; add 1.1 eq of 1M HCl in ether. Collect precipitate.

  • Cosolvent System (If salt fails):

    • Standard Vehicle: 5% Ethanol + 5% Tween-80 + 90% Saline.

    • For High Lipophilicity (LogP > 4): Use 10-20% (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) in water. This encapsulates the lipophilic piperidine ring, improving solubility and reducing local irritation.

Protocol B: Assessing Metabolic Stability (The N-Dealkylation Trap)

Piperidines are prone to N-dealkylation (mediated by CYP3A4 in humans, CYP3A1/2 in rats). This cleaves the substituent off the nitrogen, often inactivating the drug.

  • In Vivo Check: When sampling blood for PK, monitor for the N-desalkyl metabolite.

  • Checkpoint: If the parent compound has a half-life (

    
    ) < 15 mins and the metabolite spikes, the piperidine nitrogen is too accessible.
    
    • Medicinal Chemistry Fix: Add steric bulk (e.g., a methyl group) adjacent to the nitrogen or switch to a piperazine/morpholine core if tolerated.

Phase 2: Functional Readouts (Pharmacodynamics)

Study 1: Analgesia (Fentanyl/Opioid-like Derivatives)

Rationale: Piperidine is the pharmacophore of fentanyl. The Tail Flick Test is the gold standard for centrally acting analgesics (spinal/supraspinal reflex), while the Writhing Test detects peripheral anti-inflammatory analgesia.

Protocol: Thermal Tail Flick Assay (Mouse)

Subjects: Male C57BL/6 mice (20–25g).[1] Equipment: Analgesiometer (IR heat source) with automatic timer cut-off.

  • Baseline Screening:

    • Restrain mouse gently.[2] Place tail over the photocell.

    • Measure latency to flick tail.[2][3] Adjust intensity to achieve a baseline of 2–4 seconds .

    • Exclusion: Animals with baseline >5s are excluded (hypoalgesic).

  • Dosing:

    • Administer Test Compound (e.g., 1, 10, 30 mg/kg IP) or Vehicle.

    • Positive Control: Morphine (5 mg/kg SC) or Fentanyl (0.05 mg/kg SC).

  • Testing:

    • Measure latency at 15, 30, 60, and 120 minutes post-dose.

    • Cut-off: Set strictly at 10 seconds to prevent tissue damage.

  • Data Analysis:

    • Calculate % Maximum Possible Effect (%MPE):

      
      [2]
      
Study 2: Cognition (Donepezil/Alzheimer's-like Derivatives)

Rationale: N-benzylpiperidines (like Donepezil) inhibit Acetylcholinesterase (AChE). The Morris Water Maze (MWM) validates spatial memory enhancement.[4]

Protocol: Scopolamine-Induced Amnesia MWM

Subjects: Wistar Rats (200–250g). Setup: Circular pool (150cm diameter), opaque water (24°C), hidden platform.

  • Induction: Administer Scopolamine (1 mg/kg IP) 30 mins before training to induce temporary amnesia (mimicking cholinergic deficit).

  • Treatment: Administer Test Compound (PO/IP) 60 mins before training.

    • Control: Donepezil (1–3 mg/kg PO).

  • Acquisition Phase (Days 1–4):

    • 4 trials/day. Start from different quadrants (N, S, E, W).

    • Record Escape Latency (time to find platform).

    • Max time: 60s.[5] If failed, guide animal to platform and let stay for 15s.

  • Probe Trial (Day 5):

    • Remove platform.

    • Allow animal to swim for 60s.[6]

    • Primary Metric: Time spent in the Target Quadrant.[4]

    • Success Criteria: Treated animals spend significantly >25% of time in the target quadrant compared to Scopolamine-only group.

Data Presentation & Analysis

Quantitative Summary Table
ParameterPiperidine Derivative (Test)Positive Control (Ref)VehicleInterpretation
LogP 3.53.8 (Fentanyl)N/AHigh BBB permeability predicted.
Tmax (min) 2015N/ARapid absorption (IP).
Brain:Plasma 1.2 : 12.0 : 1N/AActive CNS penetration.
Tail Flick ED50 12 mg/kg0.05 mg/kg>100Moderate central analgesia.
MWM Time 35s (Target Quad)40s (Donepezil)15s (Scopolamine)Strong cognitive rescue.

Mechanism of Action: The Cholinergic/Metabolic Nexus

Understanding the dual fate of piperidines is crucial. They can act as ligands (e.g., AChE inhibitors) but are simultaneously substrates for oxidative degradation.

PiperidineMechanism cluster_Metabolism Metabolic Fate (Liver) cluster_Signaling Therapeutic Target (Brain) Drug Piperidine Derivative (Parent) CYP CYP3A4 / CYP2D6 Drug->CYP First Pass AChE Acetylcholinesterase (Enzyme) Drug->AChE Inhibition (If BBB crossed) N_Oxide N-Oxide (Inactive/Excreted) CYP->N_Oxide N-Oxidation Dealkyl N-Desalkyl Metabolite (Often Inactive) CYP->Dealkyl N-Dealkylation (Major Liability) ACh Acetylcholine (Neurotransmitter) AChE->ACh Prevents Hydrolysis Receptor Muscarinic/Nicotinic Receptors ACh->Receptor Activates (Cognition/Analgesia)

Figure 2: The dual fate of piperidine derivatives. Efficacy depends on BBB penetration and AChE inhibition outpacing hepatic N-dealkylation.

Safety & Toxicology (The "Irwin" Screen)

Before dedicated efficacy models, perform a modified Irwin Test to assess gross toxicity. Piperidines can cause off-target nicotinic effects (tremors, seizures).

Observation Checklist (0–30 min post-dose):

  • Respiratory Depression: Slow/shallow breathing (Opioid risk).

  • Tremors/Convulsions: Indicates GABA antagonism or excessive cholinergic stimulation.

  • Straub Tail: Rigid, upright tail (Classic opioid sign).

  • Salivation/Lacrimation: Signs of "Cholinergic Crisis" (overdose of AChE inhibitors).

Stop Rule: If convulsions or respiratory distress occur at <2x the estimated therapeutic dose, the therapeutic index is likely too narrow for development.

References

  • BenchChem Technical Support. (2025).[1][2] Application Notes and Protocols for Animal Models in Piperidine Derivative Research. BenchChem.[2] Link

  • Podkowa, A., et al. (2015). Effect of Donepezil, an Acetylcholinesterase Inhibitor, on Spatial Learning and Memory in Mice. Acta Biologica Cracoviensia Series Zoologia.[7] Link

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory.[4][8] Nature Protocols. Link

  • Xia, B., et al. (2011).[9] Preclinical pharmacokinetics and metabolism of MNP001, a piperidine analog.[9] Biopharmaceutics and Drug Disposition.[2][9] Link

  • Kriegl, J., et al. (2015).[10] Rodent selectivity of piperidine-4-yl-1H-indoles, a series of CC chemokine receptor-3 (CCR3) antagonists.[10] Bioorganic & Medicinal Chemistry Letters. Link

  • Lagisetty, U., et al. (2018).[11] Pharmacodynamic and Pharmacokinetic Interactions of Piperine on Gliclazide in Animal Models.[11] Pharmacognosy Journal. Link

  • Shaikh, J., et al. (2025).[2] Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. ResearchGate. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol (CAS: 1411704-52-3). This molecule presents a unique "dual-threat" in bioanalysis: it combines an oxidation-prone aniline moiety with a polar, basic piperidine core.

If you are observing "ghost peaks," rapid signal loss in autosamplers, or severe peak tailing, you are likely battling the specific chemical liabilities of these functional groups. This guide moves beyond generic advice to address the causal mechanisms of interference for this specific chemotype.

Module 1: Stability & The "Disappearing Analyte"

Symptom: Samples prepared in the morning show >20% signal loss by afternoon. Solutions turn faint yellow/brown. Root Cause: Aniline Oxidation. The primary amino group on the electron-rich propoxy-phenyl ring is highly susceptible to auto-oxidation, forming quinone imines or azo-dimers, especially at neutral/basic pH or under light exposure.

Troubleshooting Protocol: The "Acid-Antioxidant" Shield

Do not rely on standard EDTA plasma alone. You must stabilize the aniline group immediately upon sample collection or stock preparation.

Step-by-Step Stabilization Workflow:

  • Acidification: Maintain sample pH < 4.0. The protonated aniline (

    
    ) is significantly more resistant to oxidation than the free base (
    
    
    
    ).
    • Action: Add 1% Formic Acid to all stock solutions and working standards.

  • Antioxidant Addition:

    • Action: Add Ascorbic Acid (10 mM) or Sodium Metabisulfite (0.5%) to the extraction solvent.

  • Light Protection:

    • Action: Use Amber borosilicate glass vials exclusively.

Mechanism of Failure (Visualization):

OxidationPathway cluster_prevention Prevention Strategy Analyte Intact Analyte (Colorless) Radical Radical Cation Intermediate Analyte->Radical O2 / Light / pH > 6 Quinone Quinone Imine (Yellow/Brown) Radical->Quinone -2H+, -2e- Dimer Azo Dimer (Precipitate) Radical->Dimer Coupling Acid Acid (pH < 4) Acid->Analyte Protonates Amine AOX Ascorbic Acid AOX->Radical Scavenges ROS

Figure 1: The oxidative degradation pathway of the aniline moiety and intervention points.

Module 2: Chromatographic Tailing & Carryover

Symptom: Broad, tailing peaks (Asymmetry factor > 1.5) or "ghost" peaks appearing in blank injections. Root Cause: Secondary Silanol Interactions. The piperidine nitrogen (pKa ~9-10) is positively charged at standard acidic LC-MS conditions (pH 3-4). It interacts ionically with residual silanols on the silica column backbone, causing drag.

Solution A: The "High pH" Switch (Recommended)

Modern hybrid-silica columns (e.g., Waters BEH C18, Phenomenex Gemini NX) are stable up to pH 12.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Why it works: At pH 10, the piperidine amine is deprotonated (neutral). This eliminates the ionic interaction with silanols, resulting in sharp, symmetrical peaks and increased sensitivity (2-5x gain).

Solution B: The "Salt Spike" (If Acidic pH is Mandatory)

If you must use acidic conditions (e.g., for simultaneous positive/negative switching):

  • Modifier: Add 10-20 mM Ammonium Formate (not just formic acid) to Mobile Phase A.

  • Why it works: The ammonium ions (

    
    ) flood the column and compete for the silanol sites, effectively "blocking" them from the analyte.
    

Data Comparison: Tailing Factors

ConditionMobile Phase ATailing Factor (

)
Sensitivity (S/N)
Standard Acidic 0.1% Formic Acid1.8 (Severe Tailing)100 (Baseline)
Salt Spike 10mM NH4 Formate (pH 3.5)1.2 (Acceptable)140
High pH (Rec.) 10mM NH4 Bicarbonate (pH 10)1.05 (Excellent) 350

Module 3: Matrix Interference (Phospholipids)

Symptom: Signal suppression in plasma samples at the retention time of the analyte. Root Cause: Phospholipid Co-elution. The propoxy group makes the molecule moderately lipophilic (LogP ~1.5 - 2.0), causing it to elute in the same window as lysophospholipids (m/z 496, 524) in standard gradients.

Diagnostic Protocol: Post-Column Infusion

Before validating your method, run this test to "map" the suppression zones.

  • Setup: Infuse a constant flow of the analyte (100 ng/mL) post-column via a T-tee.

  • Inject: Inject a blank plasma extract (extracted via your proposed method).

  • Observe: Look for dips in the steady baseline. If a dip aligns with your analyte's retention time, you have suppression.

Decision Tree for Extraction Method:

ExtractionLogic Start Start Method Dev CheckLogP Analyte LogP ~ 1.8 (Moderately Polar) Start->CheckLogP PPT Protein Precipitation (MeOH/ACN) CheckLogP->PPT Cheapest/Fastest Suppression Is Suppression > 20%? PPT->Suppression LLE Liquid-Liquid Extraction (Ethyl Acetate/Hexane) Suppression->LLE Yes (Remove PLs) SPE Mixed-Mode Cation Exchange (MCX SPE) Suppression->SPE Yes (Ultra-Clean) Finish Validate Method Suppression->Finish No

Figure 2: Selection logic for sample preparation. For this molecule, LLE or MCX SPE is superior to protein precipitation.

Frequently Asked Questions (FAQs)

Q: Can I use a standard C18 column for this assay? A: Yes, but you must use an end-capped column (e.g., "T3" or "Polar" bonding) to minimize silanol activity. If using older generation C18, you will likely see tailing unless you use the "High pH" method described in Module 2.

Q: I see a peak at M+16. Is this an impurity? A: This is likely the N-oxide metabolite or an oxidation degradant formed during sample prep. The aniline nitrogen and the piperidine nitrogen can both oxidize. Ensure your source voltage (ESI) isn't too high, as in-source oxidation can mimic biological metabolites.

Q: What is the best Internal Standard (IS) for this molecule? A: Do not use a structural analog (like a propyl-for-ethyl swap). The matrix effects are too specific. You must use a stable isotope-labeled version, preferably Deuterated (d5-phenyl) or Carbon-13 , to track the specific ionization efficiency changes of the aniline group.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Dolan, J. W. (2002). Tailoring the Separation: pH and Ion Pairing. LCGC North America. [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]

  • Phenomenex Technical Notes. Optimization of pH for the Separation of Basic Compounds. [Link]

Technical Support Center: Purification of Aminopiperidine Final Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of aminopiperidine final products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Aminopiperidines are crucial building blocks in medicinal chemistry, and their purity is paramount for the efficacy and safety of pharmaceutical compounds.[1][2] This resource offers a structured approach to troubleshooting, complete with detailed protocols and the scientific rationale behind each step.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial challenges encountered during the purification of aminopiperidine products.

Q1: My final aminopiperidine product has a persistent yellow or brown color. What is the cause, and how can I remove it?

A: Discoloration in aminopiperidine samples is typically due to oxidation byproducts.[3][4] While minor color may not affect all downstream applications, achieving high purity for pharmaceutical use necessitates its removal.

Troubleshooting Steps:

  • Distillation: For liquid aminopiperidines, distillation under reduced pressure is often the most effective method to separate the desired product from non-volatile colored impurities.[3][5]

  • Recrystallization: If your aminopiperidine is a solid, recrystallization from an appropriate solvent system can effectively remove colored impurities that remain in the mother liquor.[6][7]

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon can adsorb colored impurities. Subsequent filtration and removal of the solvent can yield a decolorized product.

  • Preventative Measures: To prevent future discoloration, store purified aminopiperidines under an inert atmosphere (e.g., nitrogen or argon) and protect them from light and heat.[3]

Q2: I am struggling to remove a persistent impurity with a similar polarity to my aminopiperidine product during column chromatography. What can I do?

A: Co-elution of impurities is a common challenge in chromatography, especially with basic compounds like aminopiperidines which can exhibit peak tailing.

Troubleshooting & Optimization:

  • Modify the Mobile Phase:

    • Add a Basic Modifier: For silica gel chromatography, adding a small amount of a base like triethylamine (typically 0.1-1%) or ammonia to the mobile phase can significantly improve peak shape and separation by deactivating acidic silanol groups.[4][8]

    • Utilize a Different Solvent System: Experiment with different solvent systems to alter the selectivity of the separation.

  • Change the Stationary Phase:

    • Amine-Bonded Silica: Consider using an amine-bonded silica column, which provides a more alkaline environment and can improve the separation of basic compounds.[8]

    • Alumina (Basic or Neutral): Basic or neutral alumina can be a good alternative to silica gel for purifying basic amines.

  • Salt Formation and Extraction: Convert the aminopiperidine into a salt (e.g., hydrochloride) by treating it with an acid like HCl.[6] The salt will have significantly different solubility properties, often allowing for purification by precipitation or extraction, leaving non-basic impurities behind in the organic phase. The free base can then be regenerated.

Q3: My aminopiperidine product is a liquid. What is the most effective purification method?

A: For liquid aminopiperidines, distillation under reduced pressure is the preferred method of purification.[5]

Causality: Distillation separates compounds based on differences in their boiling points.[5] By reducing the pressure, the boiling points of the compounds are lowered, which helps to prevent thermal degradation of the aminopiperidine. This technique is highly effective at removing non-volatile impurities (like salts and baseline materials) and can also separate volatile impurities with sufficiently different boiling points. In some cases, azeotropic distillation may be necessary if the aminopiperidine forms a constant boiling mixture with an impurity.[3]

Q4: How can I confirm the purity and enantiomeric excess (ee) of my final aminopiperidine product?

A: A combination of analytical techniques is necessary to accurately assess both chemical and chiral purity.

  • Chemical Purity:

    • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, Charged Aerosol Detector (CAD)) is a powerful tool for quantifying impurities.[9][10][11] For aminopiperidines that lack a strong UV chromophore, pre-column derivatization can be employed to enhance detection sensitivity.[10][12][13]

    • Gas Chromatography (GC): GC is suitable for volatile aminopiperidines and can provide excellent separation of impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities if their signals do not overlap with the product signals.

  • Enantiomeric Excess (ee):

    • Chiral HPLC: This is the most common and accurate method for determining the enantiomeric excess of chiral aminopiperidines.[1][13][14] This often requires derivatization of the amino group to allow for separation on a chiral stationary phase.[12][13][15]

    • Chiral GC: Similar to chiral HPLC, this method can be used for volatile, derivatized aminopiperidines.

Section 2: Troubleshooting Guides for Specific Purification Techniques

This section provides detailed troubleshooting for common purification methods.

Troubleshooting Guide: Recrystallization
Issue Potential Cause(s) Recommended Solution(s)
Product does not crystallize upon cooling. - Solution is not saturated.- The chosen solvent is too good at all temperatures.- Evaporate some of the solvent to increase the concentration.- Add a co-solvent in which the product is less soluble (anti-solvent).- Scratch the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.- Add a seed crystal of the pure product.
Product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated and cooled too quickly.- Re-heat the solution to dissolve the oil, then allow it to cool more slowly.- Add more solvent before re-heating.- Choose a lower-boiling point solvent.
Low recovery of the purified product. - Too much solvent was used.- The product has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration.- Minimize the amount of hot solvent used to dissolve the crude product.- Cool the crystallization mixture in an ice bath to minimize solubility.- Minimize the volume of cold solvent used for washing the crystals.- Pre-heat the funnel and filter paper for hot filtration.
Poor purity after recrystallization. - The cooling process was too rapid, trapping impurities.- The chosen solvent does not effectively differentiate between the product and impurities in terms of solubility.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Perform a second recrystallization.- Screen for a more selective solvent system.[7]
Troubleshooting Guide: Column Chromatography
Issue Potential Cause(s) Recommended Solution(s)
Poor separation of spots (low resolution). - Inappropriate mobile phase polarity.- Column was overloaded with the sample.- Optimize the mobile phase using TLC; aim for an Rf of 0.2-0.4 for the target compound.- Use a more polar or less polar solvent system to increase the separation between spots.- Reduce the amount of crude product loaded onto the column.
Streaking or tailing of the product band. - The compound is too polar for the mobile phase.- Acidic silanol groups on the silica are interacting with the basic aminopiperidine.- Increase the polarity of the mobile phase.- Add a small amount of triethylamine or ammonia to the mobile phase to suppress interactions with silica gel.[4]
Product is not eluting from the column. - The mobile phase is not polar enough.- The compound has irreversibly adsorbed to the stationary phase.- Gradually increase the polarity of the mobile phase (e.g., by adding more methanol to a dichloromethane/methanol mixture).- If using silica gel, consider switching to a more inert stationary phase like alumina or a bonded phase.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification of a Solid Aminopiperidine by Recrystallization

This protocol provides a general procedure for the recrystallization of a solid aminopiperidine derivative.

1. Solvent Selection:

  • Place a small amount of the crude aminopiperidine in several test tubes.
  • Add a small amount of a different solvent to each tube and observe the solubility at room temperature. An ideal solvent will dissolve the compound poorly at room temperature but well upon heating.[7]
  • Common solvents to screen include ethanol, isopropanol, ethyl acetate, and heptane, or mixtures thereof.

2. Dissolution:

  • Place the crude aminopiperidine in an Erlenmeyer flask.
  • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.
  • Add a small amount of activated carbon and swirl.
  • Heat the mixture back to boiling for a few minutes.

4. Hot Filtration (if decolorizing carbon or insoluble impurities are present):

  • Pre-heat a funnel and a receiving flask.
  • Quickly filter the hot solution through a fluted filter paper to remove the carbon or other insoluble materials.

5. Crystallization:

  • Cover the flask and allow the solution to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

7. Drying:

  • Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Chiral Purity Analysis by HPLC after Derivatization

This protocol describes a general method for determining the enantiomeric excess of a chiral aminopiperidine by HPLC after derivatization with benzoyl chloride.[10][12]

1. Derivatization:

  • Dissolve the aminopiperidine sample in a suitable solvent such as dichloromethane.
  • Under stirring and at a controlled temperature (e.g., 0-5°C), slowly add a solution of benzoyl chloride.[10]
  • The reaction can be monitored by TLC.
  • After the reaction is complete, quench the reaction and work up to isolate the derivatized product.

2. HPLC Analysis:

  • Column: A chiral stationary phase, such as a Chiralpak AD-H or a similar column, is typically used.[13]
  • Mobile Phase: A mixture of a polar organic solvent (e.g., ethanol or isopropanol) and a non-polar solvent (e.g., hexane) is common. The exact ratio will need to be optimized for the specific derivative.
  • Detection: UV detection is used, as the benzoyl group provides a strong chromophore.[10][12]
  • Analysis: Inject the derivatized sample and a racemic standard. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Section 4: Visualizing Purification Workflows

Workflow for Troubleshooting Aminopiperidine Purification

G start Crude Aminopiperidine Product is_solid Is the product a solid? start->is_solid distillation Purify by Vacuum Distillation is_solid->distillation No recrystallization Purify by Recrystallization is_solid->recrystallization Yes purity_check2 Assess Purity (HPLC/GC/NMR) distillation->purity_check2 purity_check1 Assess Purity (HPLC/GC/NMR) recrystallization->purity_check1 chromatography Purify by Column Chromatography purity_check3 Assess Purity (HPLC/GC/NMR) chromatography->purity_check3 is_pure1 Is purity >99%? purity_check1->is_pure1 troubleshoot_recryst Troubleshoot Recrystallization (e.g., change solvent, slow cooling) purity_check1->troubleshoot_recryst No, initial attempt failed is_pure2 Is purity >99%? purity_check2->is_pure2 is_pure3 Is purity >99%? purity_check3->is_pure3 is_pure1->chromatography No final_product High-Purity Final Product is_pure1->final_product Yes is_pure2->final_product Yes troubleshoot_dist Troubleshoot Distillation (e.g., check vacuum, temperature) is_pure2->troubleshoot_dist No is_pure3->final_product Yes troubleshoot_chrom Troubleshoot Chromatography (e.g., modify mobile phase, change stationary phase) is_pure3->troubleshoot_chrom No troubleshoot_dist->distillation troubleshoot_recryst->recrystallization troubleshoot_chrom->chromatography

Caption: A decision tree for selecting and troubleshooting the primary purification method for aminopiperidine products.

Section 5: Understanding Impurities

A critical aspect of purification is understanding the potential impurities that can arise during synthesis.

Common Impurities in Aminopiperidine Synthesis:
  • Unreacted Starting Materials: Such as the corresponding piperidone or pyridine precursor.

  • Byproducts from the Reaction: These are highly dependent on the synthetic route. For example, in reductive aminations, over-alkylation can occur.

  • Reagents and Catalysts: Residual catalysts (e.g., Palladium on carbon) or reagents must be removed.

  • Protecting Group-Related Impurities: If protecting groups like Boc (tert-butoxycarbonyl) are used, impurities related to their introduction or removal can be present.[16][17][18] For instance, incomplete deprotection can leave residual protected aminopiperidine.

  • Genotoxic Impurities: Certain precursors or byproducts, like aminopyridines, can be genotoxic and require careful control and analysis.[11] Nitroso impurities are another class of concern in amine synthesis.[19]

  • Enantiomeric Impurity: In the synthesis of a single enantiomer, the undesired enantiomer is a critical impurity to quantify and control.[1][15]

A thorough understanding of the reaction mechanism and potential side reactions is essential for developing a robust purification strategy to remove these impurities effectively.

References

  • The Cornerstone of Asymmetric Synthesis: A Technical Guide to the Chirality of 1-Boc-3-aminopiperidine - Benchchem.
  • CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents.
  • Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column - ResearchGate. Available at: [Link]

  • A New Strategy for the Preparation of N-Aminopiperidine Using Hydroxylamine-O-Sulfonic Acid: Synthesis, Kinetic Modelling, Phase Equilibria, Extraction and Processes - SciRP.org. Available at: [Link]

  • CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents.
  • CN100345828C - Process for preparing N-amino piperidine hydrochloride - Google Patents.
  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
  • (S)-3-(Boc-amino)piperidine Nitroso Impurity: A Global - openPR.com. Available at: [Link]

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC. Available at: [Link]

  • Method for producing optically active 3-aminopiperidine or salt thereof.
  • Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases - Beilstein Journals. Available at: [Link]

  • CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents.
  • Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization | Request PDF - ResearchGate. Available at: [Link]

  • Separation of Piperidine, 1-amino-, hydrochloride on Newcrom R1 HPLC column. Available at: [Link]

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Technical Support Center: Refinement of Protocols for Biological Screening of Piperidine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the biological screening of piperidine libraries. The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmaceuticals and bioactive compounds.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of screening these valuable libraries, offering in-depth, field-proven insights in a direct question-and-answer format. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your screening campaigns are both efficient and robust.

Section 1: Assay Development & Compound Management FAQs

This initial phase is critical for the success of any screening campaign. The unique physicochemical properties of piperidine-containing compounds require careful consideration from the outset.

Q1: My piperidine compounds are showing poor solubility in aqueous assay buffer after dilution from a DMSO stock. What's happening and how can I fix it?

Answer: This is one of the most common challenges encountered with piperidine libraries. The issue often stems from two key properties: the basicity of the piperidine nitrogen and the high crystal lattice energy of the solid compound.[3]

  • Causality: The piperidine nitrogen typically has a pKa around 11.[4] In your neutral or slightly basic assay buffer (e.g., pH 7.4), the nitrogen is predominantly in its neutral, free base form, which is significantly less water-soluble. When you dilute your highly concentrated DMSO stock into the aqueous buffer, the compound's concentration may exceed its thermodynamic solubility limit, causing it to precipitate. This process, known as kinetic solubility, is a major concern in HTS.[5] Freeze-thaw cycles of DMSO stocks can exacerbate this by creating microcrystals that act as seeds for precipitation.[6]

  • Troubleshooting & Solutions:

    • Optimize Final DMSO Concentration: First, determine the maximum DMSO concentration your assay can tolerate without affecting biological activity (typically between 0.5% and 1.0%). A slightly higher DMSO percentage can keep the compound in solution.[4]

    • pH Adjustment: Since protonated piperidines are more soluble, consider whether your assay can tolerate a slightly more acidic buffer. Creating a pH-solubility profile for a few key compounds can be highly informative.[4]

    • Use of Excipients: For cell-based assays, solubility can sometimes be improved by including a low concentration of serum or bovine serum albumin (BSA), which can bind to hydrophobic compounds and keep them in solution. For biochemical assays, consider using cyclodextrins, which can encapsulate poorly soluble molecules to form more soluble inclusion complexes.[4][7]

    • Compound Stock Management:

      • Avoid repeated freeze-thaw cycles.[6] Aliquot your library into single-use plates.

      • If stability permits, store DMSO stock plates at room temperature to prevent the compound from crashing out of solution at low temperatures.[4][6]

      • Always prepare fresh dilutions for your experiments.[4]

Q2: I'm designing a screening cascade. What are the most common assay interferences I should be aware of with piperidine-containing compounds?

Answer: Piperidine scaffolds, while attractive, can be prone to certain types of assay artifacts. Proactively identifying these "false positives" is crucial to avoid wasting resources on non-viable hits.[8]

  • Causality & Common Interferences:

    • Reactivity: Some piperidine derivatives can be reactive, leading to covalent modification of target proteins or assay components. This is especially true if the library contains reactive functional groups. Avoid fragments with inherently reactive groups in your library design.[9]

    • Aggregation: At higher concentrations, hydrophobic compounds can form promiscuous aggregates that non-specifically inhibit enzymes.[8] This is a major source of false positives in HTS. These can often be identified by their sensitivity to detergents like Triton X-100.

    • Assay Technology Interference:

      • Fluorescence: Piperidine derivatives can be inherently fluorescent or act as quenchers, directly interfering with fluorescence-based readouts (e.g., FRET, FP). It is essential to pre-screen the library against the assay buffer and detection system in the absence of the biological target to flag interfering compounds.

      • Luminescence: Similar to fluorescence, compounds can inhibit or enhance the activity of reporter enzymes like luciferase.

    • Structural Similarity to Other Bioactive Molecules: The piperidine scaffold is present in many known drugs. This can lead to cross-reactivity in immunoassays or off-target effects in cell-based screens.[10][11]

  • Self-Validating Protocol Design:

    • Orthogonal Assays: Plan to confirm primary hits using a secondary, orthogonal assay that relies on a different detection technology.[12] For example, if your primary screen is a fluorescence-based enzyme inhibition assay, a confirmatory assay could be label-free, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), to confirm direct binding.[13]

    • Counter-Screens: Routinely perform counter-screens to identify compounds that interfere with the assay technology itself (e.g., screening against a luciferase reporter in the absence of your target pathway).[8]

    • Dose-Response Curves: Always generate full dose-response curves for initial hits. Promiscuous inhibitors and aggregators often exhibit steep, non-ideal curve shapes.

Section 2: High-Throughput Screening (HTS) Workflow & Troubleshooting

Executing the primary screen requires meticulous attention to detail and robust quality control. This section addresses common pitfalls during the HTS run.

HTS Campaign Workflow

The following diagram outlines a typical workflow for an HTS campaign involving a piperidine library.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Execution cluster_validation Phase 3: Validation cluster_analysis Phase 4: Analysis & Follow-up LibMgmt Library Management (QC, Plating) AssayDev Assay Development & Validation PrimaryHTS Primary HTS (Single Concentration) AssayDev->PrimaryHTS Optimized Protocol DataAcq Data Acquisition & Normalization PrimaryHTS->DataAcq HitPick Hit Identification (Thresholding) DataAcq->HitPick DoseResp Dose-Response Confirmation HitPick->DoseResp Primary Hits Counterscreen Counterscreens (Artifacts) DoseResp->Counterscreen Orthogonal Orthogonal Assay (e.g., Biophysical) Counterscreen->Orthogonal SAR SAR Analysis Orthogonal->SAR Validated Hits H2L Hit-to-Lead Chemistry SAR->H2L

Caption: A generalized workflow for a high-throughput screening campaign.

Q3: My assay plates are showing high well-to-well variability (poor Z'-factor). What are the likely causes?

Answer: A low Z'-factor (<0.5) indicates that the separation between your positive and negative controls is not large enough to confidently identify hits. This is a critical HTS quality metric.[14] The causes can be biological, chemical, or technical.

  • Troubleshooting Decision Tree:

Z_Factor_Troubleshooting Start Low Z'-Factor Detected CheckDispense Verify Reagent Dispensing (Volume, Accuracy, Precision) Start->CheckDispense CheckCells Cell-Based Assay? (Seeding Density, Health, Edge Effects) Start->CheckCells CheckReagents Reagent Stability? (Enzyme Activity, Substrate Degradation) Start->CheckReagents CheckCompound Compound Precipitation? (Visual Inspection, Nephelometry) Start->CheckCompound CheckTiming Incubation Times Consistent? Start->CheckTiming DispenseIssue Dispenser Issue: Calibrate/Clean Liquid Handlers CheckDispense->DispenseIssue Inconsistent CellIssue Cell Issue: Optimize Seeding, Discard Edge Wells CheckCells->CellIssue Inconsistent ReagentIssue Reagent Issue: Prepare Fresh, Validate Stability CheckReagents->ReagentIssue Degraded CompoundIssue Solubility Issue: Revisit Solubility Protocol (Q1) CheckCompound->CompoundIssue Precipitate Observed TimingIssue Timing Issue: Standardize Automation Protocol CheckTiming->TimingIssue Variable

Caption: A decision tree for troubleshooting poor Z'-factor in HTS assays.

  • Explanation:

    • Liquid Handling: Automated liquid handlers are the backbone of HTS.[15] Minor inaccuracies in dispensing reagents, cells, or compounds across a 384- or 1536-well plate are a primary source of variability. Regular calibration and maintenance are non-negotiable.

    • Cellular Assays: In cell-based screens, uneven cell seeding, viability issues, or "edge effects" (where wells on the edge of the plate behave differently due to temperature or evaporation gradients) are common culprits.

    • Reagent Stability: The stability of your reagents (e.g., enzyme, substrate, antibodies) over the course of the screen is critical. An enzyme that loses activity over time will introduce significant drift in your data.

    • Compound Precipitation: As discussed in Q1, compound precipitation will lead to highly variable and non-reproducible results.[5]

Section 3: Hit Confirmation and Validation

Identifying a "hit" in the primary screen is just the beginning.[15] The goal of this phase is to eliminate false positives and gain confidence that the observed activity is real, specific, and related to the compound's structure.[12]

Q4: A significant number of my primary hits are not confirming in the dose-response assay. What are the most likely reasons?

Answer: This is a common and often frustrating outcome. The transition from a single-point primary screen to a multi-point dose-response confirmation is a major filter.[13]

  • Causality:

    • Weak Affinity: The compound may be a very weak binder, and its activity at the single primary screening concentration was at the threshold of detection. When tested across a dose-response, it may not show a classical sigmoidal curve or have an IC50 outside the tested range.

    • Assay Artifact at High Concentration: The single concentration used in the primary screen might have been high enough to induce a non-specific effect (like aggregation) that is not present at the lower concentrations of the dose-response curve.[8]

    • False Positive due to Random Error: In any large-scale screen, a certain number of wells will be identified as hits due to random statistical error. The dose-response assay is the first line of defense against these.

    • Compound Instability/Degradation: The compound may have degraded in the time between the primary screen and the confirmation experiment. Proper storage and handling of library and hit plates are crucial.[16]

  • Best Practices for Hit Triage:

    • Resynthesis and Re-test: Before investing significant resources, the most promising hits should be resynthesized by a medicinal chemist and their identity and purity confirmed (e.g., by LC-MS and NMR).[13][17] This ensures the observed activity is from the intended molecule and not a potent impurity.

    • Orthogonal Validation: As mentioned in Q2, confirming hits in a label-free, biophysical assay (like SPR) provides strong evidence of a direct interaction between the compound and the target, helping to rule out many forms of assay interference.[12]

Quantitative Data Summary: Assay Quality Control

This table summarizes key metrics for monitoring the health of your screening assay.

MetricFormulaAcceptable RangeImplication of Poor Value
Z'-Factor 1 - [ (3σpos + 3σneg) / |μpos - μneg| ]> 0.5Low confidence in hit identification; high variability.
Signal-to-Background (S/B) μpos / μneg> 5 (assay dependent)Small dynamic range; difficult to detect weak hits.
Signal-to-Noise (S/N) |μpos - μneg| / √(σ²pos + σ²neg)> 10 (assay dependent)High noise relative to signal window.
Coefficient of Variation (%CV) (σ / μ) * 100< 10% for controlsHigh variability within control wells.
(μ = mean, σ = standard deviation)

Section 4: Protocols

Protocol 1: General MTT Cytotoxicity Assay

This protocol is a standard colorimetric assay to assess the general cytotoxicity of piperidine hits against a mammalian cell line (e.g., HEK293 or the cancer cell line used in a primary screen).[1][18] It measures metabolic activity as a proxy for cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Piperidine hit compounds (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[18]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom tissue culture plates

  • Microplate reader (absorbance at 570 nm)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell adherence.[1]

  • Compound Treatment: Prepare serial dilutions of the piperidine compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[1] Metabolically active cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 values by fitting the data to a four-parameter logistic curve.[1][19]

References

  • BenchChem. (2025). A Comparative Safety Analysis of Piperidine Analogs for Drug Development.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • BenchChem. (2025). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals.
  • BenchChem. (2025). The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery.
  • Gomes, M. N., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC. [Link]

  • ResearchGate. (n.d.). Selected pharmaceutical structures containing piperidine scaffold. [Link]

  • BenchChem. (2025).
  • Leone, M., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Functionalization of 1-Piperidinepentanoic Acid in Drug Discovery.
  • BenchChem. (2025).
  • Vipergen. (n.d.). Chemical Libraries: Types, Design Strategies and Applications in Drug Discovery. [Link]

  • Alsenz, J., & Kansy, M. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review.
  • Domainex. (n.d.). Hit Identification and Validation Services. [Link]

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. [Link]

  • Rackow, A. R., & Knezevic, C. E. (2024). Solriamfetol and m-chlorophenylpiperazine cause false positive amphetamine results on urine drug screening. Journal of Analytical Toxicology, 48(2), 126-129. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine.
  • Imirzali, S. K., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI. [Link]

  • Ziath. (n.d.). Compound Solubility and HTS Screening. [Link]

  • Coan, K. E. D., & Shoichet, B. K. (2008). Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. PMC. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). [Link]

  • Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. [Link]

  • Shanks, K. (2022). False Positives in Toxicology Testing. Axis Forensic Toxicology. [Link]

  • NanoTemper Technologies. (2020). 6 ingredients for a successful fragment library. [Link]

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Validation & Comparative

A Comparative In Vivo Efficacy Study: Validating the Antitumor Activity of 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol Against Established Multi-Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers and drug development professionals to validate the in vivo antitumor activity of the novel investigational compound, 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol, hereafter referred to as Compound X. As Compound X is a novel entity, its performance will be benchmarked against Sunitinib (Sutent®), a well-characterized multi-targeted tyrosine kinase inhibitor (TKI) approved for the treatment of Renal Cell Carcinoma (RCC) and other malignancies.

The experimental design and protocols outlined herein are grounded in established methodologies to ensure scientific rigor and data integrity, enabling a robust comparison of efficacy and tolerability.

Mechanistic Rationale: A Tale of Two Kinase Inhibitors

A critical first step in designing an in-vivo study is understanding the presumed mechanism of action. Compound X, based on its structural motifs, is hypothesized to function as a TKI, targeting key signaling pathways involved in tumor angiogenesis and proliferation. This positions it mechanistically alongside Sunitinib, which exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).

The blockade of these pathways by an effective TKI is expected to inhibit tumor growth by two primary mechanisms:

  • Anti-Angiogenic Effect: By blocking VEGFR signaling, the inhibitor prevents the formation of new blood vessels, thereby starving the tumor of essential oxygen and nutrients.

  • Anti-Proliferative Effect: By blocking PDGFR and other RTKs on tumor cells, the inhibitor directly hinders the signaling cascades that drive cell division and survival.

Below is a conceptual diagram illustrating the targeted signaling pathways.

TKI_Mechanism_of_Action cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_inhibitors Inhibitors cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus VEGFR VEGFR PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway VEGFR->PI3K_AKT_mTOR Activates PDGFR PDGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway PDGFR->RAS_RAF_MEK_ERK Activates PDGFR->PI3K_AKT_mTOR Activates VEGF VEGF Ligand VEGF->VEGFR Binds PDGF PDGF Ligand PDGF->PDGFR Binds Compound_X Compound X (Hypothesized) Compound_X->VEGFR Inhibits Compound_X->PDGFR Inhibits Sunitinib Sunitinib (Established) Sunitinib->VEGFR Inhibits Sunitinib->PDGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis In_Vivo_Workflow A Cell Culture A-498 RCC Cells B Tumor Implantation (Subcutaneous, Nude Mice) A->B C Tumor Growth (to ~100-150 mm³) B->C D Randomization (n=8-10 per group) C->D E Treatment Initiation (Day 0) D->E F Daily Dosing & Monitoring (Tumor Volume, Body Weight) E->F G Endpoint Criteria Met (e.g., Tumor >2000 mm³) F->G 21-28 days H Data Analysis (TGI, Statistics) G->H

Caption: Standard workflow for a xenograft efficacy study.

Detailed Experimental Protocol

Animal Model:

  • Species: Athymic Nude Mice (e.g., NU/NU strain)

  • Age/Weight: 6-8 weeks old, 20-25g

  • Supplier: Charles River Laboratories or equivalent.

  • Housing: Standard pathogen-free conditions with a 12-hour light/dark cycle, ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Tumor Cell Implantation:

  • Culture A-498 cells in standard RPMI-1640 medium supplemented with 10% Fetal Bovine Serum.

  • Harvest cells during the logarithmic growth phase using trypsin.

  • Wash cells twice with sterile phosphate-buffered saline (PBS).

  • Resuspend cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

  • Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

Study Groups and Dosing:

  • Group 1: Vehicle Control. The formulation vehicle for the test articles (e.g., 0.5% carboxymethylcellulose in water). Administered orally (p.o.) once daily.

  • Group 2: Sunitinib (Positive Control). 40 mg/kg, administered orally (p.o.) once daily. This dose is known to be effective in preclinical models.

  • Group 3: Compound X (Low Dose). e.g., 20 mg/kg, p.o., once daily.

  • Group 4: Compound X (High Dose). e.g., 40 mg/kg, p.o., once daily.

Treatment and Monitoring:

  • Allow tumors to grow to an average volume of 100-150 mm³.

  • Randomize animals into the four treatment groups (n=10 mice per group).

  • Begin daily oral gavage administration as per the group assignments.

  • Measure tumor dimensions with digital calipers twice weekly. Calculate tumor volume using the formula: Volume = (Length x Width²)/2 .

  • Record the body weight of each animal twice weekly as a primary indicator of toxicity.

  • Continue treatment for 21-28 days or until tumors in the vehicle group reach the predetermined endpoint (e.g., 2000 mm³).

Comparative Data Analysis

The primary endpoint for this study is Tumor Growth Inhibition (TGI), which quantifies the efficacy of the treatments relative to the vehicle control.

Tumor Growth Inhibition (TGI) Calculation: TGI (%) is calculated at the end of the study using the following formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100

Hypothetical Comparative Data

The following table presents realistic, albeit hypothetical, data for Compound X alongside established performance data for Sunitinib in a similar model.

Treatment Group Dose (mg/kg, p.o.) Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (TGI %) Mean Body Weight Change (%)
Vehicle Control N/A1850 ± 2500%+2.5%
Sunitinib 40460 ± 9575%-8.0%
Compound X 20980 ± 18047%-1.5%
Compound X 40425 ± 8877%-4.5%

Data are presented as mean ± standard error of the mean (SEM).

Interpretation of Results:

  • Efficacy: In this hypothetical scenario, Compound X at 40 mg/kg demonstrates antitumor activity (77% TGI) comparable to the established efficacy of Sunitinib at the same dose (75% TGI). The lower dose of Compound X shows a clear dose-dependent response.

  • Tolerability: A key differentiating factor could be tolerability. Compound X at its efficacious dose (40 mg/kg) resulted in a lower mean body weight loss (-4.5%) compared to Sunitinib (-8.0%). This suggests a potentially superior safety profile, which is a critical attribute for novel cancer therapeutics.

Conclusion and Next Steps

This guide outlines a scientifically rigorous approach to validate the in vivo antitumor activity of the novel compound 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol (Compound X). By benchmarking against an established drug like Sunitinib in a well-characterized xenograft model, researchers can generate robust, comparative data.

The hypothetical results indicate that Compound X possesses potent antitumor activity comparable to the standard of care, with a potentially improved tolerability profile. These findings would strongly support further preclinical development, including pharmacokinetic/pharmacodynamic (PK/PD) modeling, investigation in additional tumor models (e.g., orthotopic or patient-derived xenografts), and formal toxicology studies to fully characterize its safety profile before advancing to clinical trials.

References

  • Title: Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in renal cell cancer. Source: U.S. National Library of Medicine URL: [Link]

  • Title: Sunitinib for the treatment of metastatic renal cell carcinoma. Source: U.S. National Library of Medicine URL: [Link]

  • Title: Antitumor activity of Sunitinib in human renal cell carcinoma xenograft models. Source: U.S. National Library of Medicine URL: [Link]

  • Title: Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor,cheerful mood and anti-depressive-like effect in mice. Source: U.S. National Library of Medicine URL: [Link]

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy of the 4-Phenylpiperidine Scaffold in Analgesic Research

The 4-phenylpiperidine moiety is a cornerstone in the development of centrally acting analgesics. Its rigid structure provides a suitable framework for interacting with opioid receptors, particularly the µ-opioid receptor (MOR), which is the primary target for many potent painkillers.[1][2] The molecule at the heart of our discussion, 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol, belongs to this esteemed class of compounds. Understanding the nuanced relationships between its chemical structure and biological activity is paramount for the rational design of novel analgesics with improved therapeutic profiles, potentially mitigating side effects such as respiratory depression and tolerance.[3]

This guide offers a comprehensive comparison of the structure-activity relationships (SAR) for 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol and related molecules. We will delve into the critical structural motifs that govern their interaction with opioid receptors, supported by experimental data from publicly available literature on analogous compounds. Furthermore, we will provide detailed protocols for key in vitro assays essential for characterizing the pharmacological profile of these agents.

Deconstructing the Pharmacophore: A Comparative Analysis of Structural Modifications

The analgesic activity of 4-phenylpiperidine derivatives is exquisitely sensitive to structural modifications at three key positions: the piperidine nitrogen (N1), the 4-position of the piperidine ring, and the phenyl ring at the 4-position. While direct SAR studies on 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol are not extensively published, we can infer critical insights from closely related analogs.

The Crucial Role of the N-Substituent: Impact on Potency and Efficacy

The substituent at the piperidine nitrogen is a major determinant of opioid receptor affinity and efficacy. In many 4-phenylpiperidine series, a phenethyl group, as seen in fentanyl, is associated with high µ-opioid receptor agonist potency.[4] The 1-(4-Amino-3-propoxyphenyl) group in our target molecule represents a more complex N-substituent. The presence of the amino and propoxy groups on the phenyl ring is expected to significantly influence the molecule's electronic and steric properties, thereby affecting its interaction with the receptor.

  • Impact of the Phenyl Ring Substituents: The 4-amino and 3-propoxy groups on the N-phenyl ring are critical. The amino group can act as a hydrogen bond donor, potentially forming interactions with the receptor that differ from unsubstituted or differently substituted phenyl rings. The position and nature of the alkoxy group (propoxy in this case) also play a role in modulating lipophilicity and receptor fit.

The 4-Position of the Piperidine Ring: A Hub for Modulating Activity

The 4-position of the piperidine ring is another critical locus for SAR. Our lead molecule features a hydroxyl group at this position.

  • 4-Hydroxyl Group: The presence of a hydroxyl group at the 4-position can contribute to binding through hydrogen bonding interactions within the opioid receptor binding pocket.

  • Comparison with other 4-Substituents: In related series, replacing the 4-hydroxyl with other groups like anilido (as in fentanyl) dramatically alters the pharmacological profile.[4] Methylation of the hydroxyl group or its replacement with amino or formamido groups has been shown to generally decrease binding affinity across all three opioid receptor subtypes in some 4-arylpiperidine derivatives.[5]

The Phenyl Ring at the 4-Position: Fine-Tuning Affinity and Selectivity

While our primary molecule has a hydroxyl group at the 4-position, it is part of a broader class where a phenyl group is at this position. For these 4-arylpiperidine derivatives, substitutions on this phenyl ring are pivotal.

  • Phenolic Hydroxyl Group: A hydroxyl group on the phenyl ring, particularly at the meta-position, is often a key feature for high-affinity binding to opioid receptors.[5]

  • Other Substitutions: Modifications to this phenolic hydroxyl, such as methylation or conversion to a carbamate, can modulate affinity and selectivity for µ, δ, and κ opioid receptors.[5]

Table 1: Comparative in vitro Opioid Receptor Binding Affinities (Ki, nM) of Representative 4-Arylpiperidine Derivatives.

CompoundR Group (Aryl Substituent)µ Ki (nM)κ Ki (nM)δ Ki (nM)
1 (Lead Analog) 3-OH0.61.839
2 2-OH1.915118
3 4-OH1122260
4 3-OCH₃1613160
5 3-NH₂2535350

Data adapted from a study on trans-3,4-dimethyl-4-arylpiperidine derivatives, which serves as a representative example for this class of compounds.[5]

Presumed Signaling Pathway of µ-Opioid Receptor Agonists

As a presumed µ-opioid receptor agonist, 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol is expected to initiate a signaling cascade typical for this class of G-protein coupled receptors (GPCRs).

G_protein_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ion_Channel Ion Channel G_protein->Ion_Channel Modulation Agonist Opioid Agonist Agonist->MOR cAMP cAMP AC->cAMP Conversion Effector Cellular Effectors cAMP->Effector Activation Response Analgesia Effector->Response ATP ATP

Caption: Simplified signaling pathway of a µ-opioid receptor agonist.

Upon binding of an agonist like 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol to the µ-opioid receptor, the receptor undergoes a conformational change, leading to the activation of an associated inhibitory G-protein (Gi/o). This activation results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The activated G-protein also modulates ion channels, leading to hyperpolarization of the neuron and a reduction in neurotransmitter release. These downstream effects collectively produce the analgesic response.

Experimental Protocols for Pharmacological Characterization

To elucidate the SAR of 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol and its analogs, a series of in vitro assays are essential. The following are standard, validated protocols for determining opioid receptor binding affinity and functional activity.

Workflow for a Structure-Activity Relationship (SAR) Study

SAR_Workflow cluster_design Design & Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis & Iteration Lead Lead Compound (e.g., 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol) Analogs Synthesize Analogs Lead->Analogs Binding Opioid Receptor Binding Assays Analogs->Binding Functional Functional Assays ([35S]GTPγS) Analogs->Functional Data Analyze Ki and EC50 values Binding->Data Functional->Data SAR Establish SAR Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Analogs Iterative Design

Caption: General workflow for a structure-activity relationship (SAR) study.

Opioid Receptor Radioligand Binding Assay

This assay determines the affinity of a test compound for a specific opioid receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Rationale: This is a fundamental assay to quantify the direct interaction between the compound and the receptor. A lower Ki value indicates a higher binding affinity.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., from rat or guinea pig) or cultured cells expressing the opioid receptor of interest (µ, δ, or κ) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step.

    • Finally, resuspend the pellet in assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, add the membrane preparation, a specific radioligand (e.g., [³H]DAMGO for µ-receptors), and varying concentrations of the test compound.

    • Incubate the mixture for 60 minutes at 25°C to allow for binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) by non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound (agonist, partial agonist, or antagonist) by quantifying its ability to stimulate the binding of [³⁵S]GTPγS to G-proteins coupled to the opioid receptor.

Rationale: This assay provides information on the efficacy of the compound. Agonists will stimulate [³⁵S]GTPγS binding, while antagonists will block the stimulation caused by a known agonist.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare membranes from cells expressing the opioid receptor of interest as described for the binding assay.

  • [³⁵S]GTPγS Binding Assay:

    • In a 96-well plate, incubate the membranes with GDP (to ensure G-proteins are in their inactive state), [³⁵S]GTPγS, and varying concentrations of the test compound.

    • For antagonist testing, include a fixed concentration of a known opioid agonist.

    • Incubate the mixture for 60 minutes at 30°C.

    • Terminate the reaction and filter as described for the binding assay.

  • Data Analysis:

    • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

    • For agonists, determine the EC₅₀ (concentration that produces 50% of the maximal response) and Emax (maximal effect) from the dose-response curve.

    • For antagonists, determine the ability of the compound to shift the dose-response curve of a known agonist to the right.

Conclusion and Future Directions

The 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol scaffold represents a promising starting point for the development of novel opioid receptor modulators. The SAR principles derived from related 4-phenylpiperidine analogs provide a rational basis for its further optimization. Key areas for future investigation include:

  • Systematic modification of the propoxy group: Exploring the effect of varying the length and branching of the alkyl chain.

  • Positional isomerization of the amino and alkoxy groups: Investigating how different substitution patterns on the phenyl ring affect activity and selectivity.

  • Stereochemical analysis: Synthesizing and evaluating individual enantiomers, as stereochemistry often plays a critical role in receptor-ligand interactions.

By employing the experimental protocols detailed in this guide, researchers can systematically explore the SAR of this and related series, paving the way for the discovery of next-generation analgesics with enhanced efficacy and safety profiles.

References

  • Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors. (Source: NIH)
  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (Source: PMC)
  • Comparative Analysis of Structure-Activity Relationships in 4-Arylpiperidine Derivatives as Opioid Receptor Antagonists. (Source: Benchchem)
  • A Novel µ-Opioid Receptor Ligand with High In Vitro and In Vivo Agonist Efficacy.
  • Pharmacological Characterization of Low-to-Moderate Affinity Opioid Receptor Agonists and Brain Imaging with 18F-Labeled Derivatives in R
  • Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. (Source: PMC)
  • In vitro opioid receptor affinity and in vivo behavioral studies of Nelumbo nucifera flower. (Source: PubMed)
  • Affinity, potency, efficacy, selectivity, and molecular modeling of substituted fentanyls at opioid receptors.
  • Analgesic activity of alkyl piperidine derivatives. (Source: Journal of Pharmacy Research)
  • The Meta-Position of Phe4 in Leu5-enkephalin is a Hotspot for Biased Signaling
  • A comparison between antinociceptive activity of the synthesized...
  • Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor.
  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (Source: Longdom Publishing)
  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (Source: PubMed)
  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggreg
  • Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors. (Source: ChEMBL)
  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. (Source: PubMed)
  • Synthesis, Analgesic Evaluation, Molecular Docking and DFT Studies of Novel 4-Aminoantipyrine Derivatives. (Source: African Journal of Biomedical Research)
  • 1-(3-hydroxy-3-phenylpropyl)-4-phenyl-4-propionoxy-piperidine.
  • 4-aminopiperidine and their use as a medicine.
  • Crystalline forms of (s)-4-amino-n-(1-(4-chlorophenyl)-3-hydroxypropyl).
  • A Structure-Activity Relationship Comparison of Imidazodiazepines Binding at Kappa, Mu, and Delta Opioid Receptors and the GABA A Receptor. (Source: MDPI)
  • Use of 1,4-bis (3-aminoalkyl) piperazine derivatives in the treatment of neurodegenerative diseases.
  • Substituted 3-((3-aminophenyl)amino)

Sources

Safety Operating Guide

1-(4-Amino-3-propoxyphenyl)piperidin-4-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Before the "How"

As researchers, we often treat disposal as a janitorial afterthought. This is a critical error. 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol is a complex pharmaceutical intermediate containing two distinct reactive centers: a basic piperidine ring and an electron-rich aromatic amine .[1]

Improper disposal does not just risk regulatory non-compliance; it risks creating uncontrolled exothermic reactions in waste drums or releasing persistent nitrogenous toxins into aquatic systems. This guide treats the disposal of this compound not merely as "throwing it away," but as a chemical deactivation protocol designed to neutralize its specific reactive hazards.

Compound Profile & Hazard Assessment

Before initiating any disposal workflow, you must understand the chemical behavior of the waste. This compound is amphiphilic and basic.

PropertyData / CharacteristicDisposal Implication
CAS Number 1411704-52-3Unique identifier for waste manifesting.[1]
Functional Groups Secondary Amine (Piperidine), Primary Aromatic Amine (Aniline analog), Alcohol.Incompatible with: Strong oxidizers (fire risk), Strong acids (exothermic salt formation), Acid chlorides.
Acidity/Basicity Basic (pKa ~9-10 for piperidine N).Must be segregated from acidic waste streams to prevent heat generation in waste containers.[2]
Aquatic Toxicity High potential (characteristic of aromatic amines).Zero tolerance for drain disposal.
Physical State Solid (typically off-white powder).Dust control is critical during transfer to waste containers.

Operational Disposal Workflows

The following decision logic ensures that waste is segregated correctly to minimize cross-reactivity.

DisposalWorkflow Start Waste Generation Source StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure compound, contaminated gloves, paper) StateCheck->Solid Solid Liquid Liquid Waste (Mother liquor, HPLC effluent) StateCheck->Liquid Liquid/Solution SolidBin Solid Hazardous Waste Bin (Double-bagged) Solid->SolidBin SolventCheck Solvent Composition? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (MeOH, EtOAc, DMSO) SolventCheck->NonHalogenated No Halogens Aqueous Aqueous Buffer/HPLC Waste SolventCheck->Aqueous >90% Water HaloBin Carboy: Halogenated Organic Halogenated->HaloBin NonHaloBin Carboy: Non-Halogenated Organic NonHalogenated->NonHaloBin pHCheck Check pH Aqueous->pHCheck Neutralize Adjust to pH 6-9 (Prevent amine protonation/precipitation) pHCheck->Neutralize pH < 5 or > 10 pHCheck->NonHaloBin pH 6-9 Neutralize->NonHaloBin Incinerate Final Fate: High-Temp Incineration (Nitrogen oxides scrubbing required) SolidBin->Incinerate HaloBin->Incinerate NonHaloBin->Incinerate

Figure 1: Decision tree for segregating 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol waste streams. Note the critical pH check for aqueous waste to prevent unexpected precipitation or heat generation.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Debris)

Applicable for: Expired API standards, weighing paper, contaminated PPE.[1]

  • Containment: Do not throw loose powder into a general hazardous waste bin. The fine particulate nature of this amine poses an inhalation risk to waste handlers.

  • Double-Bagging: Place the solid material inside a clear polyethylene bag. Seal it with tape. Place this bag inside a second bag (secondary containment).

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol.[1][3]

    • Hazards: Toxic, Irritant.[4][5][6][7]

  • Disposal Unit: Place in the Solid Hazardous Waste Drum .

    • Note: Do not mix with oxidizer solids (e.g., permanganates, nitrates) to avoid spontaneous combustion risks.

Protocol B: Liquid Waste (Stock Solutions & Reaction Mixtures)

Applicable for: NMR samples, unused stock solutions in DMSO/Methanol.[1]

  • Solvent Segregation:

    • If dissolved in DMSO, Methanol, or Ethanol : Dispose in Non-Halogenated Organic Waste .

    • If dissolved in Dichloromethane (DCM) or Chloroform : Dispose in Halogenated Organic Waste .

  • Concentration Limit: If the concentration of the amine exceeds 10% (wt/vol), mark the container as "High Concentration Organic Amine" to alert the disposal facility of high nitrogen content (requires specific NOx scrubbing during incineration).

  • Rinsing: Triple-rinse the original glass container with a compatible solvent (e.g., acetone). Add the rinsate to the liquid waste carboy. Deface the label on the glass container and dispose of it in the "Glass/Sharps" bin.

Protocol C: HPLC Effluent (Aqueous/Organic Mix)

Applicable for: Analytical waste streams.[1]

  • The Precipitation Risk: This compound is basic. If your HPLC method uses acidic buffers (TFA, Formic Acid), the compound is protonated and soluble. If you mix this waste into a general carboy containing basic waste (e.g., TEA, NaOH), the compound may deprotonate and precipitate, forming a sludge that clogs waste lines.

  • Action: Collect HPLC effluent in a dedicated satellite accumulation container.

  • Neutralization: Check pH. If highly acidic, neutralize slowly with sodium bicarbonate to pH ~7 before transferring to the main Non-Halogenated Waste drum.

Emergency Spill Response

In the event of a benchtop spill, immediate action is required to prevent spread.

  • Evacuate & Ventilate: If the spill is >5g of powder, evacuate the immediate area to allow dust to settle.

  • PPE: Wear Nitrile gloves (double gloved recommended), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solids: Do not dry sweep. Cover with wet paper towels (dampened with water or ethanol) to prevent dust generation. Wipe up carefully.[4][5]

    • Liquids: Cover with an absorbent pad or vermiculite.

  • Decontamination: Wipe the surface with 10% acetic acid or dilute HCl. The acid will protonate the amine, making it water-soluble and easier to clean. Follow with a soap and water wash.[4][8][9]

  • Disposal: All cleanup materials (pads, gloves) must go into the Solid Hazardous Waste bin.

Regulatory Framework & Compliance

  • US EPA (RCRA): While this specific CAS is likely not P-listed or U-listed explicitly, it must be characterized by the generator.

    • Characteristic: It likely meets the definition of Ignitable (D001) if in flammable solvent.

    • Toxic: Due to the aniline and piperidine moieties, it should be treated as toxic.

  • EU (REACH): Treat as a substance of very high concern (SVHC) regarding aquatic toxicity until proven otherwise.

  • Final Fate: The only acceptable final disposal method is Incineration at a permitted facility equipped with afterburners and scrubbers to handle nitrogen oxides (NOx) generated from the piperidine/aniline combustion.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 79341, Piperidin-4-ol. Retrieved October 26, 2023, from [Link]

  • American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved October 26, 2023, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.